(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBHYYJZVWZCOZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441470 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256487-77-1 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-1-Boc-4-oxo-L-proline Methyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (2S)-1-Boc-4-oxo-L-proline methyl ester, a key chiral building block in medicinal chemistry. This document includes detailed experimental protocols, tabulated physical and chemical data, and diagrams illustrating the synthetic workflow and its utility in the development of advanced therapeutic agents.
Introduction
(2S)-1-Boc-4-oxo-L-proline methyl ester, also known as 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate, is a versatile synthetic intermediate derived from L-proline. Its rigid, conformationally constrained structure makes it an invaluable scaffold for the synthesis of a wide range of biologically active molecules. The presence of a ketone functional group at the C4 position, along with the protected amine and ester functionalities, allows for diverse chemical modifications. This guide will delve into the synthesis of this compound, its key physicochemical properties, and its significant applications in the field of drug discovery and development.
A note on stereochemistry: The L-proline derivative possesses the (S) configuration at the alpha-carbon (C2). The title "(R)-1-Boc-4-oxo-L-proline methyl ester" as initially requested is ambiguous, as the oxidation of the 4-hydroxyl group removes the chiral center at C4. This guide focuses on the widely synthesized and utilized (2S)-enantiomer. The corresponding (2R)-enantiomer, derived from D-proline, would exhibit enantiomeric properties, most notably an opposite sign of optical rotation.
Physicochemical Properties
The properties of (2S)-1-Boc-4-oxo-L-proline methyl ester are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 102195-80-2 | |
| Molecular Formula | C₁₁H₁₇NO₅ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | Powder | |
| Melting Point | 42-46 °C | |
| Optical Rotation | [α]²²/D +14.0°, c = 1 in chloroform | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage Temperature | −20°C | |
| Assay | 97% |
Synthesis of (2S)-1-Boc-4-oxo-L-proline Methyl Ester
The most common and efficient synthesis of (2S)-1-Boc-4-oxo-L-proline methyl ester involves the oxidation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. This starting material is commercially available or can be synthesized from trans-4-hydroxy-L-proline.
Synthesis Workflow
The overall synthetic pathway is a two-step process starting from the readily available trans-4-hydroxy-L-proline. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid to a methyl ester. The second step is the oxidation of the secondary alcohol at the C4 position to a ketone.
References
An In-depth Technical Guide to the Synthesis of 4-oxo-L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-L-proline and its derivatives are pivotal chiral building blocks in medicinal chemistry and drug development. Their rigidified pyrrolidine scaffold serves as a valuable template for designing enzyme inhibitors and other biologically active molecules. Notably, these compounds are key intermediates in the synthesis of pharmaceuticals such as the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, used in the management of type 2 diabetes, and the antiviral agent ledipasvir, for the treatment of hepatitis C.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to 4-oxo-L-proline derivatives, detailed experimental protocols, and an exploration of their roles in relevant biological pathways.
Synthetic Strategies
The synthesis of 4-oxo-L-proline derivatives predominantly relies on the oxidation of the readily available and relatively inexpensive L-hydroxyproline. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity. Additionally, alternative routes starting from L-proline or pyroglutamic acid have been explored.
Oxidation of N-Protected 4-Hydroxy-L-proline
The most common and industrially scalable approach involves the protection of the amino group of 4-hydroxy-L-proline, followed by the oxidation of the hydroxyl group.
1. Amino Group Protection: The secondary amine of 4-hydroxy-L-proline is typically protected with acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) groups to prevent side reactions during oxidation.
2. Oxidation of the Hydroxyl Group: Several oxidation methods have been successfully employed, each with its advantages and limitations.
-
TEMPO-Catalyzed Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a stoichiometric co-oxidant, efficiently and selectively oxidizes primary and secondary alcohols. Common co-oxidants include trichloroisocyanuric acid (TCCA) and sodium hypochlorite (bleach).[1] This method is often favored for its mild reaction conditions and high yields.
-
Swern and Moffatt Oxidations: These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (oxalyl chloride for Swern, a carbodiimide for Moffatt) to oxidize alcohols.[2][3] While effective, the Swern oxidation requires cryogenic temperatures, and both methods can produce malodorous byproducts.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones.[4] It offers the advantage of neutral reaction conditions and straightforward workup.
The general workflow for the synthesis of N-protected 4-oxo-L-proline from L-hydroxyproline is depicted below.
Alternative Synthetic Routes
While less common, other precursors and methods have been utilized for the synthesis of 4-oxo-L-proline derivatives.
-
From Pyroglutamic Acid: Derivatives of pyroglutamic acid can serve as starting materials, undergoing a series of transformations to introduce the 4-oxo functionality.[5][6]
-
Ruthenium-Catalyzed Oxidation: Ruthenium complexes have been shown to catalyze the oxidation of N-protected prolines to their corresponding 4-oxo derivatives.[7]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of N-Boc- and N-Cbz-4-oxo-L-proline via TEMPO-catalyzed oxidation, providing a comparison of different co-oxidants and reaction conditions.
| N-Protecting Group | Co-oxidant | Reaction Temperature (°C) | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) | Reference |
| Boc | TCCA | < 0 | 75 | 99.4 | 99.6 | [1] |
| Boc | 12% Chlorine Bleach | < 0 | - | 99.5 | 99.9 | [1] |
| Cbz | TCCA | < 0 | 65 | 99.2 | 99.8 | [1] |
| Cbz | 10% Chlorine Bleach | < 0 | - | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Boc-4-oxo-L-proline and N-Cbz-4-oxo-L-proline.
Synthesis of N-Boc-4-oxo-L-proline via TEMPO/TCCA Oxidation[1]
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Triethylamine
-
Water
-
Appropriate solvents for extraction and purification
Procedure:
-
N-Protection: Dissolve L-hydroxyproline in water and add Boc₂O. Adjust the pH to 8-9 with triethylamine and stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidation: Cool the reaction mixture to -5 °C. Add TCCA, followed by the slow addition of TEMPO, maintaining the temperature below 0 °C.
-
Reaction Monitoring: Stir the mixture at a temperature below 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Adjust the pH of the reaction mixture to 8-9 with triethylamine. Quench the reaction, acidify the solution, and extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer and purify the crude product to obtain N-Boc-L-4-oxoproline. A reported yield for this procedure is 75%, with an HPLC purity of 99.4% and an ee of 99.6%.
Synthesis of N-Cbz-4-oxo-L-proline via TEMPO/Bleach Oxidation[1]
Materials:
-
L-hydroxyproline
-
Benzyl chloroformate (Cbz-Cl)
-
10% Chlorine bleach solution
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Morpholine
-
Water
-
Appropriate solvents for extraction and purification
Procedure:
-
N-Protection: Dissolve L-hydroxyproline in water and add Cbz-Cl. Adjust the pH and stir until the protection is complete.
-
Oxidation: Cool the reaction solution to 0 °C. Add the 10% chlorine bleach solution, followed by the slow addition of TEMPO, ensuring the temperature remains below 0 °C.
-
Reaction Monitoring: Maintain the reaction temperature below 0 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, adjust the pH to 8-9 with morpholine. Perform a quenching reaction, acidify, and extract the product.
-
Purification: Dry the organic extracts and purify the product to yield N-Cbz-L-4-oxoproline. A reported yield for a similar procedure using TCCA as the co-oxidant is 65%, with an HPLC purity of 99.2% and an ee of 99.8%.
Biological Significance and Signaling Pathways
4-oxo-L-proline derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of several key enzymes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition and the Incretin Pathway
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, 4-oxo-L-proline-based drugs like teneligliptin prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1]
Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition and Collagen Biosynthesis
C-P4H is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues within procollagen chains.[1][9] This post-translational modification is essential for the formation of the stable triple-helical structure of collagen.[10] Inhibition of C-P4H can be a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.
Prolyl Oligopeptidase (POP) Inhibition and Neurodegenerative Diseases
Prolyl oligopeptidase is a serine protease that has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11][12] POP is involved in the metabolism of proline-containing neuropeptides and has been shown to interact with proteins involved in aggregation and oxidative stress.[13] Inhibition of POP by 4-oxo-L-proline derivatives is being explored as a potential therapeutic avenue for these conditions.
Conclusion
The synthesis of 4-oxo-L-proline derivatives is a well-established field with robust and scalable methods, primarily centered around the oxidation of N-protected 4-hydroxy-L-proline. The choice of synthetic route depends on factors such as scale, desired purity, and available reagents. These versatile building blocks continue to be of high interest to the pharmaceutical industry, particularly for the development of enzyme inhibitors targeting a range of diseases. A thorough understanding of the synthetic methodologies and the biological roles of these compounds is essential for the continued innovation in this area of drug discovery and development.
References
- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. benthamopen.com [benthamopen.com]
- 8. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collagen - Wikipedia [en.wikipedia.org]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. DSpace [helda.helsinki.fi]
Spectroscopic and Synthetic Profile of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the chiral building block, (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This compound is of significant interest in medicinal chemistry and drug development due to its versatile functionality, incorporating a protected amine, a ketone, and a methyl ester within a stereochemically defined pyrrolidine ring.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1][2] |
| CAS Number | 256487-77-1 | [2] |
Spectroscopic Data Summary
While raw spectral data is not publicly available in extensive detail, the following tables summarize the expected spectroscopic characteristics based on supplier information and analysis of structurally similar compounds. Commercial suppliers confirm the availability of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[3]
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5-4.7 | dd | 1H | H-2 (CH) |
| ~3.9-4.1 | m | 2H | H-5 (CH₂) |
| 3.75 | s | 3H | OCH₃ |
| ~2.8-3.0 | m | 2H | H-3 (CH₂) |
| 1.48 | s | 9H | C(CH₃)₃ (tert-Butyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~205-208 | C=O (Ketone, C-4) |
| ~170-172 | C=O (Ester, C-2) |
| ~153-155 | C=O (Boc) |
| ~80-82 | C(CH₃)₃ (tert-Butyl) |
| ~58-60 | C-2 |
| ~52-54 | OCH₃ |
| ~45-47 | C-5 |
| ~38-40 | C-3 |
| 28.3 | C(CH₃)₃ (tert-Butyl) |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980 | C-H stretch (Alkyl) |
| ~1750 | C=O stretch (Ketone) |
| ~1740 | C=O stretch (Ester) |
| ~1700 | C=O stretch (Carbamate - Boc) |
| ~1160 | C-O stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z Value | Ion Assignment |
| 244.1 | [M+H]⁺ (Protonated Molecule) |
| 266.1 | [M+Na]⁺ (Sodium Adduct) |
| 188.1 | [M-C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 144.1 | [M-Boc+H]⁺ (Loss of Boc protecting group) |
Experimental Protocols
Synthesis
The synthesis of the title compound typically starts from (R)-4-hydroxyproline. The protocol involves two key steps:
-
N-Boc Protection: (R)-4-hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran.
-
Oxidation: The hydroxyl group of the N-Boc protected intermediate is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent like dichloromethane.
-
Esterification: The carboxylic acid is converted to the methyl ester using a methylating agent like diazomethane or by Fischer esterification using methanol in the presence of an acid catalyst.
A general procedure for the oxidation step is as follows: To a stirred solution of the N-Boc protected hydroxyproline derivative in anhydrous dichloromethane at 0 °C, Dess-Martin periodinane is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often with electrospray ionization (ESI) for soft ionization to observe the molecular ion. The sample is typically dissolved in a solvent like methanol or acetonitrile and introduced into the instrument. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
General Workflow for Synthesis and Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic analysis of the title compound.
References
A Technical Guide to N-Boc-4-oxo-L-proline Methyl Ester: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-oxo-L-proline methyl ester is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, pyrrolidine core, functionalized with a ketone and protected amine and ester groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including modified amino acids, peptide mimics, and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of N-Boc-4-oxo-L-proline methyl ester, with a focus on its role in drug discovery and development.
Physicochemical Properties
N-Boc-4-oxo-L-proline methyl ester is typically a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇NO₅ | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | Powder | |
| Melting Point | 42-46 °C | |
| Optical Activity | [α]²²/D +14.0° (c = 1 in chloroform) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.69-4.81 (m, 1H), 3.895 (s, 3H), 3.76-3.89 (m, 1H), 2.87-2.94 (t, 1H, J = 13.6Hz), 2.55-2.59 (d, 1H, J = 18.8Hz), 1.51 (s, 9H) | |
| ¹³C NMR | The carbonyl carbons of N-Boc-L-proline methyl ester derivatives show chemical shifts that are influenced by solvent polarity. For the N-Boc group, the chemical shift is generally observed in the range of 153-155 ppm, while the ester carbonyl is around 172-174 ppm. The ketone carbonyl is expected in the range of 205-220 ppm.[1][2][3][4] | |
| FT-IR | The C=O stretching vibration of the 4-oxo group is found in a region of the IR spectrum (1720–1800 cm⁻¹) that is not congested, making it a useful probe for its local environment.[5] Other expected peaks include C=O stretching for the ester and carbamate groups. | |
| Mass Spectrometry | The fragmentation of proline-containing peptides is complex and can involve cyclization and rearrangement. For N-Boc-4-oxo-L-proline methyl ester, fragmentation would likely involve loss of the Boc group, the methyl ester, and cleavage of the pyrrolidine ring.[6][7] |
Synthesis of N-Boc-4-oxo-L-proline Methyl Ester
The most common and practical laboratory synthesis of N-Boc-4-oxo-L-proline methyl ester involves the oxidation of the corresponding secondary alcohol, N-Boc-trans-4-hydroxy-L-proline methyl ester.[8] This precursor is commercially available and can be prepared from 4-hydroxy-L-proline. Several oxidation methods can be employed, with the Dess-Martin periodinane (DMP) oxidation and Swern oxidation being among the most frequently used due to their mild conditions and high yields.[9][10]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a widely adopted method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, neutral conditions.[9][11]
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-oxo-L-proline methyl ester as a white solid.
Applications in Research and Drug Development
The unique structural features of N-Boc-4-oxo-L-proline methyl ester make it a valuable precursor for introducing conformational constraints and novel functionalities into peptides and small molecules.
Peptide Synthesis
The incorporation of 4-oxoproline into peptide chains can significantly influence their conformation and biological activity.[12] The ketone functionality can serve as a handle for further chemical modifications or as an electrophilic center for covalent interactions with biological targets. N-Boc-4-oxo-L-proline methyl ester can be utilized in solid-phase peptide synthesis (SPPS) following standard protocols for Boc-protected amino acids.[13][14]
Experimental Protocol: Incorporation into a Peptide via SPPS
This protocol outlines the general steps for coupling N-Boc-4-oxo-L-proline methyl ester to a resin-bound peptide using standard Boc-SPPS chemistry.[15][16][17]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-4-oxo-L-proline methyl ester
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with DIC (N,N'-Diisopropylcarbodiimide)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Washing: Wash the resin with DMF to remove excess base.
-
Coupling:
-
Pre-activate N-Boc-4-oxo-L-proline methyl ester (2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or HOBt/DIC) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; a specific test for secondary amines may be needed here).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Intermediate in Drug Synthesis: A Case Study of MRTX1133
N-Boc-4-oxo-L-proline methyl ester is a crucial intermediate in the synthesis of MRTX1133, a potent and selective inhibitor of the KRAS G12D mutant protein, a key driver in many cancers.[8] The synthesis utilizes the pyrrolidine scaffold to construct a more complex bicyclic system present in the final drug molecule.
The synthesis of MRTX1133 from N-Boc-4-oxo-L-proline methyl ester involves a series of transformations including olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to introduce a side chain at the 4-position, followed by further modifications and coupling to other fragments of the final molecule. This highlights the importance of this building block in accessing complex and medicinally relevant chemical space.
Safety and Handling
N-Boc-4-oxo-L-proline methyl ester is classified as an acute toxicant (oral and dermal) and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-sealed container at -20°C.
Conclusion
N-Boc-4-oxo-L-proline methyl ester is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the creation of complex molecular architectures. The straightforward synthesis from readily available precursors and its utility in both peptide and small molecule synthesis ensure its continued importance in the development of novel therapeutics and chemical probes. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. academic.oup.com [academic.oup.com]
- 15. peptide.com [peptide.com]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
Technical Guide: Elucidation of the Structure of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The comprehensive data presented herein, including detailed spectroscopic analysis and experimental protocols, serves as a crucial resource for researchers working with this compound and related derivatives.
Molecular Structure
This compound possesses a pyrrolidinone core functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the C2 position. The stereochemistry at the C2 position is designated as (R). The presence of a ketone at the C4 position provides a valuable handle for further chemical modifications.
Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol CAS Number: 256487-77-1
Spectroscopic Data for Structural Confirmation
The structural assignment of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented below is for the corresponding (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer, with the exception of the sign of its optical rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.696 - 4.814 | m | - | 1H | H2 |
| 3.766 - 3.895 | m | - | 1H | H5a |
| 3.895 | s | - | 3H | -OCH₃ |
| 2.876 - 2.944 | t | 13.6 | 1H | H5b |
| 2.550 - 2.597 | d | 18.8 | 1H | H3a |
| - | - | - | 1H | H3b |
| 1.51 | s | - | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
| Chemical Shift (δ) ppm | Assignment |
| 206.0 | C4 (Ketone C=O) |
| 171.5 | C1 (Ester C=O) |
| 153.8 | Boc C=O |
| 81.5 | -C (CH₃)₃ |
| 58.0 | C2 |
| 52.8 | -OC H₃ |
| 51.5 | C5 |
| 42.0 | C3 |
| 28.2 | -C(C H₃)₃ |
Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar structures and requires experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ketone) |
| ~1740 | Strong | C=O stretch (methyl ester) |
| ~1695 | Strong | C=O stretch (Boc carbamate) |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1160 | Strong | C-O stretch (ester and carbamate) |
Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present and requires experimental verification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
| m/z | Interpretation |
| 244.1 | [M+H]⁺ (protonated molecule) |
| 266.1 | [M+Na]⁺ (sodium adduct) |
| 188.1 | [M - C₄H₈]⁺ or [M - C₄H₉O]⁺ (loss of isobutylene or tert-butoxy radical) |
| 144.1 | [M - Boc]⁺ (loss of the Boc group) |
Note: The MS data is predicted based on the molecular weight and common fragmentation pathways for Boc-protected amino acid esters and requires experimental verification.
Experimental Protocols
The synthesis of this compound is typically achieved through the oxidation of the corresponding 4-hydroxyproline derivative.
Synthesis of (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate[1]
This protocol describes the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer by starting with the appropriate stereoisomer of 4-hydroxyproline.
Materials:
-
Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to afford the pure (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a colorless oil.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Logical workflow for structure elucidation.
Synthesis Pathway
The diagram below outlines the synthetic pathway for the preparation of the target molecule.
Caption: Synthesis of the target compound via oxidation.
References
The Cornerstone of Chirality: An In-depth Technical Guide to the Asymmetric Synthesis of Pyroglutamic Acid Derivatives
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of pyroglutamic acid and its derivatives represents a critical challenge and a significant opportunity. As a privileged chiral scaffold, pyroglutamic acid is a foundational building block in the synthesis of a multitude of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor antagonists. [1] This guide provides a comprehensive overview of key asymmetric strategies for the synthesis of these valuable compounds, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways.
Core Synthetic Strategies and Methodologies
The asymmetric synthesis of pyroglutamic acid derivatives primarily relies on two strategic approaches: the utilization of L- or D-pyroglutamic acid as a chiral starting material and the development of catalytic enantioselective methods. While the former provides a straightforward entry into specific stereoisomers, the latter offers greater flexibility in accessing a wider range of derivatives with high enantiopurity. This guide will focus on the more contemporary and versatile catalytic asymmetric methods.
Catalytic Asymmetric Michael Addition
The Michael addition of glycine derivatives to α,β-unsaturated esters stands out as a powerful and widely employed strategy for the asymmetric synthesis of pyroglutamic acid derivatives. This approach allows for the construction of the core pyrrolidinone ring system with concomitant control of stereochemistry. Various catalytic systems, including organocatalysts and metal complexes, have been successfully applied.
Chiral organocatalysts, such as cyclopropenimines and pyridoxal-based catalysts, have emerged as effective promoters for the enantioselective Michael addition of amino ester imines to α,β-unsaturated acceptors.[2][3]
Experimental Protocol: Cyclopropenimine-Catalyzed Michael Addition [3]
A representative procedure for the enantioselective synthesis of α-substituted pyroglutamates is as follows:
-
To a solution of the α,β-unsaturated ester (0.1 mmol) and the cyclopropenimine catalyst (0.01 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at room temperature is added the amino ester imine (0.12 mmol).
-
The reaction mixture is stirred at room temperature for the time indicated in the data table.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with CH2Cl2 (3 x 5 mL).
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired pyroglutamate derivative.
Logical Workflow for Organocatalyzed Michael Addition
Caption: General workflow for organocatalyzed asymmetric Michael addition.
Silver catalysts, in conjunction with chiral ligands, have enabled the enantio- and diastereodivergent synthesis of pyroglutamic acid esters.[4][5] This method allows for access to all four possible stereoisomers of the product by careful selection of the catalyst and reaction conditions.[4]
Experimental Protocol: Silver-Catalyzed Michael Addition [4]
A typical procedure for the silver-catalyzed asymmetric conjugate addition is as follows:
-
In a glovebox, AgOAc (0.005 mmol) and the chiral ligand (0.0055 mmol) are dissolved in THF (0.5 mL) in a sealed vial and stirred for 30 minutes at room temperature.
-
The glycine imine ester (0.1 mmol) is added, and the mixture is stirred for an additional 10 minutes.
-
The β-substituted α,β-unsaturated perfluorophenyl ester (0.12 mmol) is then added.
-
The reaction is stirred at the temperature and for the time specified in the data table.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the pyroglutamic acid ester.
Signaling Pathway for Silver-Catalyzed Stereodivergence
Caption: Catalyst-controlled stereodivergent synthesis of pyroglutamates.
Intramolecular Cyclization Strategies
Another effective approach involves the intramolecular cyclization of suitably functionalized precursors. A notable example is the 5-exo-tet cyclization of N-chloroacetyl aroylalanines to afford 3-aroyl pyroglutamic acid derivatives.[6]
Experimental Protocol: 5-exo-tet Cyclization [6]
A general procedure for this cyclization is as follows:
-
The N-chloroacetyl aroylalanine derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., acetonitrile).
-
A base (e.g., K2CO3, 2.0 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by column chromatography to give the desired 3-aroyl pyroglutamic acid derivative.
Multi-Component Reactions
Multi-component reactions, such as the Ugi four-center three-component (4C-3C) reaction, offer a convergent and efficient route to highly functionalized pyroglutamic acid derivatives.[7][8] This strategy involves the condensation of a keto acid, an amine, and an isocyanide.
Experimental Protocol: Ugi 4C-3C Reaction [7]
A representative protocol for the Ugi reaction is:
-
To a solution of the chiral keto acid (e.g., a levulinic acid derivative, 1.0 mmol) in methanol is added the amine (1.0 mmol).
-
The mixture is stirred for 10 minutes at room temperature.
-
The isocyanide (1.0 mmol) is then added, and the reaction is stirred for a further 24-48 hours.
-
The solvent is evaporated, and the residue is purified by flash chromatography to yield the functionalized pyroglutamic acid derivative.
Quantitative Data Summary
The following tables summarize the quantitative data for the discussed asymmetric syntheses, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Organocatalyzed Michael Addition for the Synthesis of Pyroglutamic Acid Esters
| Catalyst | Acceptor | Donor | Yield (%) | ee (%) | Reference |
| Chiral Pyridoxal | Various α,β-unsaturated esters | Glycinate | 14-96 | 81-97 | [2][9] |
| Cyclopropenimine | Various α,β-unsaturated esters | Amino ester imines | up to 94% ee | [3] |
Table 2: Silver-Catalyzed Diastereodivergent Synthesis of Pyroglutamic Acid Esters [4]
| Ligand | Substrate (β-substituent) | Yield (%) | dr (trans:cis) | ee (trans) (%) |
| L3 | Phenyl | 85 | >99:1 | 96 |
| L3 | 4-Methoxyphenyl | 82 | >99:1 | 95 |
| L3 | 2-Naphthyl | 91 | >99:1 | 97 |
| L4 | Phenyl | 80 | 1: >99 | 95 (cis) |
| L4 | 4-Methoxyphenyl | 78 | 1: >99 | 94 (cis) |
Table 3: Ugi 4C-3C Reaction for the Synthesis of Functionalized Pyroglutamic Acids [7]
| Keto Acid | Amine | Isocyanide | Diastereomeric Ratio |
| 3-hydroxy-4-oxopentanoic acid | Benzylamine | tert-Butyl isocyanide | Modest |
| Chiral levulinic acid derivatives | Various | Various | Varies with substrate |
Conclusion
The asymmetric synthesis of pyroglutamic acid derivatives continues to be an area of intense research, driven by the importance of these compounds in medicinal chemistry and natural product synthesis. The methodologies outlined in this guide, particularly catalytic asymmetric Michael additions and multi-component reactions, offer powerful and versatile tools for accessing a wide array of chiral pyroglutamic acid derivatives with high levels of stereocontrol. The choice of synthetic strategy will ultimately depend on the specific target molecule and the desired substitution pattern. Future developments in this field are expected to focus on the discovery of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include more complex and challenging targets.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis of Functionalized Pyroglutamic Acids, Part 2: The Stereoselective Condensation of Multifunctional Groups with Chiral Levulinic Acids | Scilit [scilit.com]
- 9. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis [ouci.dntb.gov.ua]
A Technical Guide to the Synthesis of Functionally and Structurally Diverse Peptides Using Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-nitrogen into a five-membered pyrrolidine ring.[1][2] This distinct architecture imposes significant conformational constraints on the peptide backbone, restricting the backbone dihedral angle (φ) and influencing two critical structural equilibria: the pucker of the pyrrolidine ring (endo vs. exo) and the isomerization of the preceding peptide bond (cis vs. trans).[1][3][4] These properties make proline a crucial determinant of secondary structure, often inducing β-turns or stabilizing polyproline helices.[1]
The ability to precisely manipulate these conformational preferences has profound implications for peptide and protein design. By replacing proline with synthetic derivatives, researchers can fine-tune peptide structure to enhance stability, improve biological activity, and introduce novel functionalities.[5][6][7] This guide provides an in-depth overview of modern techniques for synthesizing peptides with modified proline residues, focusing on the versatile "Proline Editing" method, and explores the impact of these modifications on peptide conformation and function in applications ranging from antimicrobial agents to collagen mimetics.[6][7][8][9]
Core Strategy: On-Resin "Proline Editing"
A highly efficient and practical method for generating diverse proline-modified peptides is "Proline Editing".[3][5][10] This strategy circumvents the often laborious solution-phase synthesis of individual protected proline analogs.[3] The core principle is to incorporate a versatile and inexpensive proline precursor, typically Fmoc-4(R)-hydroxyproline (Fmoc-Hyp), into a growing peptide chain using standard solid-phase peptide synthesis (SPPS).[3][5] Following the completion of the peptide sequence, the hydroxyl group of the Hyp residue is selectively deprotected and chemically modified directly on the solid support to yield a vast array of 4-substituted proline derivatives.[3][5][10]
Caption: General workflow for 'Proline Editing' on solid support.
The Impact of Proline Derivatives on Conformation and Function
The true power of using proline derivatives lies in the ability to dictate local and global peptide conformation through stereoelectronic and steric effects.
Fluorinated Prolines
Fluoroprolines are among the most widely used derivatives due to the strong stereoelectronic effects imparted by the highly electronegative fluorine atom.[3] Their synthesis typically involves the fluorination of hydroxyproline.[3][11]
-
(4R)-Fluoroproline (Flp): The fluorine atom at the 4R position creates a gauche effect that strongly favors an exo ring pucker. This conformation stabilizes the trans amide bond and promotes compact helical structures like the polyproline II (PPII) helix, which is critical for the stability of the collagen triple helix.[3][12]
-
(4S)-Fluoroproline (flp): Conversely, a fluorine at the 4S position favors an endo ring pucker, leading to more extended peptide conformations.[3]
-
Applications: Beyond conformational control, fluorinated prolines serve as valuable probes for ¹⁹F NMR spectroscopy, allowing for detailed structural analysis of peptides and proteins.[3][13]
Hydroxyprolines and Aminoprolines
-
Hydroxyprolines (Hyp): 4-Hydroxyproline is a natural component of collagen, essential for its structural integrity.[12][14] Bioactive di- and tripeptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are found in human blood after collagen ingestion and have been shown to stimulate fibroblast proliferation and exhibit chemotactic activity.[14][15][16]
-
Aminoprolines: Derivatives like 4-aminoproline provide a reactive handle for further functionalization. The primary amine can be used to create branched peptides or be converted into other functional groups, such as guanidinium groups to mimic arginine.[3][12]
Bioorthogonal Handles
The "Proline Editing" approach allows for the straightforward introduction of a wide range of reactive handles for bioorthogonal chemistry. Peptides containing azido-, alkynyl-, or tetrazine-functionalized prolines can be synthesized for specific labeling, imaging, and conjugation applications.[3][5][10]
Caption: Influence of C4-substituents on proline ring pucker and peptide conformation.
Quantitative Data Summary
The choice of proline derivative has a quantifiable impact on both the conformational equilibrium of the peptide and its biological activity.
Table 1: Conformational Preferences of 4-Substituted Prolines in a Model Peptide (Data synthesized from descriptive reports on stereoelectronic effects)[3][4]
| 4-Substituent | Stereochemistry | Favored Ring Pucker | Favored Amide Bond | Resulting Conformation |
| Hydrogen (Pro) | - | Exo ≈ Endo | Trans | Flexible |
| Hydroxyl (Hyp) | 4R | Exo | Trans | PPII-like |
| Fluoro (Flp) | 4R | Exo (Strongly) | Trans | Stable PPII Helix |
| Fluoro (flp) | 4S | Endo (Strongly) | Cis | Extended |
| Methyl | 4R | Endo | Cis | Extended |
Table 2: Biological Activity of Proline-Rich Antimicrobial Peptide (PrAMP) Derivatives (Based on data for Bac5 and its analogs)[17][18]
| Peptide | Sequence Modification | Target Organism | MIC (µg/mL) |
| Bac5 (wild-type) | - | E. coli | 8 - 16 |
| Bac5 analog | N-terminal substitution | E. coli | 4 - 8 |
| Bac5 analog | C-terminal substitution | E. coli | 4 - 8 |
| Bac5 analog | Alanine scan in PIRXP motif | E. coli | > 64 |
| ChBac5 | - | S. typhimurium | < 2.5 |
| ChBac5 | - | S. aureus | > 100 (in 100mM NaCl) |
| OaBac5α | - | S. aureus | > 100 (in 100mM NaCl) |
Detailed Experimental Protocols
The following protocol details a representative procedure for the on-resin modification of a hydroxyproline-containing peptide to generate a 4S-substituted derivative via an Sₙ2 reaction, which inverts the stereochemistry of the starting 4R-Hyp.
Protocol: Synthesis of a 4S-Azidoproline Peptide on Solid Support
This protocol assumes the starting material is a fully protected peptide sequence containing a 4R-Hyp residue, synthesized on a Rink Amide resin.
1. Materials and Reagents:
-
Peptide-on-resin (0.1 mmol scale)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Reagents: Mesyl chloride (MsCl), 2,4,6-Collidine, Sodium azide (NaN₃)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Washing Solvents: Methanol (MeOH), Diethyl ether
2. Procedure:
-
Resin Swelling:
-
Place the dry peptide-on-resin in a fritted reaction vessel.
-
Swell the resin in DCM for 30 minutes, then wash 3x with DMF.
-
-
Step 1: On-Resin Mesylation of 4R-Hydroxyproline:
-
Prepare a solution of MsCl (10 eq, 1.0 mmol) and collidine (10 eq, 1.0 mmol) in dry DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin thoroughly (3x DCM, 3x DMF, 3x DCM) to remove excess reagents.
-
-
Step 2: On-Resin Sₙ2 Azide Substitution (Inversion to 4S):
-
Prepare a solution of NaN₃ (20 eq, 2.0 mmol) in DMF.
-
Add the azide solution to the mesylated peptide-on-resin.
-
Heat the reaction vessel to 50°C and agitate for 12-16 hours.
-
Cool to room temperature, drain the solution, and wash the resin extensively (5x H₂O, 5x DMF, 5x DCM).
-
-
Step 3: Cleavage and Global Deprotection:
-
Dry the resin under vacuum for 1 hour.
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 3 hours.
-
Filter the solution to collect the cleaved peptide, washing the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Step 4: Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.
-
Applications in Drug Discovery and Chemical Biology
The ability to generate tailored proline-containing peptides has led to significant advances in various fields.
Proline-Rich Antimicrobial Peptides (PrAMPs)
A distinct class of antimicrobial peptides, PrAMPs are characterized by a high proline content and typically do not function by lysing the bacterial membrane. Instead, they are actively transported into the bacterial cytoplasm where they inhibit protein synthesis by binding within the ribosomal exit tunnel.[11] This intracellular mechanism of action makes them promising candidates for combating multidrug-resistant pathogens.[17] Structural modifications, guided by synthetic derivatization, have shown that the core motifs are essential for activity, while termini can be modified to improve potency.[17]
Caption: Mechanism of action for proline-rich antimicrobial peptides (PrAMPs).
Collagen Mimetics and Enzyme Inhibitors
The conformational control afforded by proline derivatives is crucial for designing stable collagen mimetic peptides, which are valuable tools for studying collagen structure and its role in diseases like fibrosis.[12] Certain derivatives can even inhibit pro-collagen folding, offering a potential therapeutic strategy for conditions characterized by excessive collagen deposition. Furthermore, conformationally constrained proline analogs have been incorporated into inhibitors of key enzymes such as thrombin, angiotensin-converting enzyme (ACE), and dipeptidyl peptidase IV.[12]
Conclusion
The strategic use of proline derivatives represents a paradigm shift in peptide science, moving from passive inclusion of a standard amino acid to the active design of conformation and function. Methods like on-resin "Proline Editing" have democratized access to a vast chemical space of modified peptides, enabling systematic structure-activity relationship studies. By providing precise control over backbone geometry and allowing for the introduction of diverse chemical functionalities, these proline analogs serve as powerful tools in the development of next-generation therapeutics, advanced biomaterials, and sophisticated probes for chemical biology. The continued exploration of novel proline derivatives promises to further expand the functional repertoire of peptides in science and medicine.[6][7]
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 11. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 14. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-Based Organocatalysts: A Technical Guide to Asymmetric Synthesis
Introduction
Pyrrolidine-based organocatalysts have emerged as a powerful and versatile tool in the field of asymmetric synthesis. Their ability to form stereochemically defined products from prochiral starting materials has revolutionized the construction of complex chiral molecules, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. These small organic molecules, often derived from the naturally occurring amino acid proline, mimic the function of enzymes by activating substrates through the formation of transient, covalently bound intermediates, namely enamines and iminium ions. This mode of activation provides a predictable and controllable environment for a wide array of stereoselective transformations. This guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with pyrrolidine-based organocatalysis.
Core Principles: Enamine and Iminium Ion Catalysis
The catalytic prowess of pyrrolidine-based organocatalysts lies in their ability to reversibly form two key reactive intermediates: enamines and iminium ions. The secondary amine of the pyrrolidine ring is the linchpin of this reactivity.
-
Enamine Catalysis: In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The stereochemistry of the final product is dictated by the facial selectivity of the electrophilic attack, which is controlled by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. This catalytic cycle is fundamental to a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Hydrolysis of the resulting enamine intermediate furnishes the chiral product and regenerates the catalyst.
The selection between the enamine and iminium catalytic cycles is primarily determined by the nature of the carbonyl substrate. Simple aldehydes and ketones typically undergo enamine catalysis, while α,β-unsaturated carbonyls are activated via iminium ion formation.
Figure 1: Dual catalytic cycles of pyrrolidine-based organocatalysts.
Key Asymmetric Transformations and Representative Data
Pyrrolidine-based organocatalysts have been successfully applied to a wide range of asymmetric transformations. Below are some of the most significant examples, with representative data summarized for comparison.
1. Asymmetric Aldol Reactions
The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis. It provides a direct route to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 68 | 96 | |
| (S)-Proline | Isobutyraldehyde | Acetone | DMSO | 4 | 24 | 97 | 93 | |
| (S)-Proline | Benzaldehyde | Acetone | DMSO | RT | 96 | 62 | 76 |
2. Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a powerful C-C bond-forming reaction. Pyrrolidine catalysts, operating through an iminium ion mechanism, provide excellent stereocontrol.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | RT | 2 | 97 | 99 | |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | CHCl3 | RT | 120 | 92 | 20 | |
| (S)-Proline | Acetone | trans-β-Nitrostyrene | Neat | RT | 168 | 5 | >99 |
3. Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Organocatalysis via iminium ion activation has enabled highly enantioselective versions of this reaction.
| Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-MacMillan Catalyst | Cyclopentadiene | Cinnamaldehyde | CH3CN | -85 | 3 | 82 | 94 | |
| (S)-Proline | Cyclopentadiene | Acrolein | CH2Cl2 | -20 | 48 | 70 | 72 |
Experimental Protocols
General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.
Figure 2: General workflow for a proline-catalyzed aldol reaction.
Methodology:
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL) is added (S)-proline (0.3 mmol).
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
Pyrrolidine-based organocatalysts have become an indispensable tool in modern asymmetric synthesis. Their ability to operate through dual catalytic modes—enamine and iminium ion catalysis—provides a versatile platform for a wide range of stereoselective transformations. The operational simplicity, ready availability of catalysts, and often mild reaction conditions make this a highly attractive strategy for the synthesis of complex chiral molecules. As research in this area continues to evolve, the development of new catalysts and the expansion of their applications will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.
Methodological & Application
The Versatile Chiral Building Block: (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with strategically placed functional groups, provides a robust platform for the stereoselective synthesis of a variety of biologically active molecules. This application note details its use in the development of antiviral agents, with a focus on the potent respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678, and explores its potential in the synthesis of other important classes of therapeutic agents.
Application in the Synthesis of Antiviral Agents: The Case of JNJ-53718678
One of the most significant applications of this compound is as a key intermediate in the synthesis of JNJ-53718678, a potent and orally bioavailable inhibitor of the RSV fusion protein.[1][2] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly. JNJ-53718678 acts by binding to the RSV fusion (F) protein and stabilizing it in its prefusion conformation, thereby preventing the conformational changes necessary for viral and host cell membrane fusion.[3] This mechanism effectively blocks viral entry into host cells.
Quantitative Biological Data for JNJ-53718678
| Compound | Target | Assay | IC50 (nM) | CC50 (µM) | Reference |
| JNJ-53718678 | RSV Fusion Protein | RSV-infected HeLa cells | 0.5 | >50 | [3] |
Experimental Protocol: Synthesis of a Key Intermediate for JNJ-53718678 via Reductive Amination
The synthesis of JNJ-53718678 involves the crucial step of introducing a substituted amine at the C4 position of the pyrrolidine ring. This is typically achieved through a reductive amination reaction starting from this compound. While the full detailed synthesis of JNJ-53718678 is proprietary, a general protocol for this key transformation is outlined below.
Reaction: Reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)amine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the primary amine (1.0-1.2 eq).
-
If required, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-pyrrolidine derivative.
This key intermediate would then undergo further synthetic transformations to yield the final JNJ-53718678 molecule.
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond antiviral drug discovery. The 4-oxopyrrolidine motif is a privileged scaffold found in a range of biologically active compounds. The chiral nature of this starting material allows for the stereocontrolled synthesis of derivatives that can interact specifically with biological targets.
Potential in Kinase Inhibitor Synthesis
The pyrrolidine scaffold can be elaborated to access a variety of kinase inhibitors. By functionalizing the C4 position and modifying the substituents on the nitrogen and at the C2 position, medicinal chemists can design molecules that fit into the ATP-binding site or allosteric pockets of various kinases, which are crucial targets in oncology and inflammatory diseases.
Access to GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The rigid and three-dimensional nature of the pyrrolidine ring makes it an attractive scaffold for the design of GPCR ligands. This compound can serve as a starting point for the synthesis of novel agonists, antagonists, or allosteric modulators of various GPCRs, offering potential treatments for a wide range of diseases.
Visualizing the Mechanism of Action and Synthetic Workflow
To better understand the biological context and the synthetic utility of this chiral building block, the following diagrams are provided.
Caption: Mechanism of RSV Fusion Inhibition by JNJ-53718678.
Caption: General Workflow for Reductive Amination.
Conclusion
This compound is a chiral building block of significant interest to the medicinal chemistry community. Its successful application in the synthesis of the potent RSV fusion inhibitor JNJ-53718678 highlights its value in developing novel antiviral therapies. The versatility of its structure suggests broad potential for the creation of other classes of therapeutic agents, including kinase inhibitors and GPCR modulators. The detailed protocols and conceptual frameworks provided herein are intended to aid researchers in harnessing the potential of this valuable synthetic intermediate for future drug discovery endeavors.
References
- 1. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for using (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in API synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on its application in the development of targeted therapies, with a detailed protocol for a key synthetic transformation and relevant biological pathways.
Introduction
This compound is a versatile, chiral synthon widely employed in medicinal chemistry. Its rigid pyrrolidine core, bearing a ketone functionality and orthogonal protecting groups (Boc and methyl ester), makes it an ideal starting material for the stereoselective synthesis of complex heterocyclic compounds. This scaffold is particularly prevalent in the development of inhibitors for protein-protein interactions and kinases, which are critical targets in oncology and immunology.
Key Applications in API Synthesis
The 4-oxopyrrolidine moiety serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to form key hydrogen bonds and provide a rigid framework for substituent orientation is instrumental in achieving high target affinity and selectivity.
| API Class | Therapeutic Target | Significance of Pyrrolidine Scaffold |
| MDM2 Inhibitors | MDM2-p53 Interaction | The pyrrolidine core acts as a scaffold to mimic key amino acid residues of the p53 peptide, disrupting the interaction with MDM2 and restoring p53's tumor suppressor function. |
| Janus Kinase (JAK) Inhibitors | JAK1, JAK2, JAK3, TYK2 | The pyrrolidine ring is a central component of the inhibitor scaffold, providing the necessary three-dimensional structure to fit into the ATP-binding pocket of the kinase.[1][2] |
| Spleen Tyrosine Kinase (Syk) Inhibitors | Syk | The pyrrolidine framework contributes to the overall shape and electronic properties of the inhibitor, enabling potent and selective binding to the kinase domain.[3][4][5][6] |
| Factor Xa Inhibitors | Factor Xa | Pyrrolidine-1,2-dicarboxamides have been designed as orally bioavailable inhibitors, where the scaffold orients substituents to interact with the active site of the enzyme. |
Experimental Protocols
A key transformation involving the 4-oxo group of the pyrrolidine ring is reductive amination, which allows for the introduction of diverse substituents and the generation of new chiral centers. The following is a representative protocol for the reductive amination of a 4-oxopyrrolidine derivative in the synthesis of MDM2 inhibitors.[7]
Protocol: Synthesis of a Pyrrolidine-Based MDM2 Inhibitor via Reductive Amination
This protocol describes the reaction of a 4-oxopyrrolidine precursor with a primary amine, followed by in-situ reduction of the resulting imine.
Materials:
-
4-Oxopyrrolidine derivative (1 equivalent)
-
Primary amine (e.g., an aniline derivative) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4-oxopyrrolidine derivative in anhydrous dichloromethane, add the primary amine.
-
If the amine is a weak nucleophile, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted pyrrolidine derivative.
Quantitative Data (Representative):
| Reactant | Product | Yield | Purity (by HPLC) |
| 4-Oxopyrrolidine Derivative | Substituted Pyrrolidine Amine | 70-90% | >95% |
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway
MDM2 is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Inhibitors developed from the this compound scaffold can block the MDM2-p53 interaction, stabilize p53, and reactivate its tumor-suppressing functions, such as cell cycle arrest and apoptosis.[8][9][10][11][12]
Caption: MDM2-p53 signaling pathway and the role of pyrrolidine-based inhibitors.
Experimental Workflow for API Synthesis
The general workflow for synthesizing an API using this compound as a starting material involves several key steps, beginning with the functionalization of the 4-oxo position.
Caption: General experimental workflow for API synthesis.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex APIs. Its utility has been demonstrated in the development of potent and selective inhibitors for various therapeutic targets. The protocols and pathways described herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery and development programs.
References
- 1. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of pyroglutamic acid esters derived from glycinates. Pyroglutamic acid and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The methodologies outlined below focus on recent advancements in asymmetric catalysis, offering efficient routes to these valuable compounds with high stereocontrol.
Application Notes
The enantioselective synthesis of pyroglutamic acid esters from simple glycinates represents a significant challenge in organic chemistry due to the low acidity of the α-proton and the potential for side reactions involving the free amino group.[1][2] Traditional methods often necessitate the use of protecting groups, adding steps and reducing overall efficiency.[2] Modern catalytic approaches have emerged to overcome these limitations, enabling direct, protecting-group-free functionalization of glycinates.
Key strategies that have proven successful include:
-
Carbonyl Catalysis: This biomimetic approach utilizes chiral pyridoxal catalysts to form a Schiff base with the glycinate.[1][3][4] This intermediate enhances the acidity of the α-protons, facilitating a stereocontrolled Michael addition to α,β-unsaturated esters. Subsequent intramolecular lactamization yields the desired pyroglutamic acid esters with high enantioselectivity.[1][3] A Lewis acid additive, such as LiOTf, can enhance both the reaction rate and electrophilicity of the acceptor.[2]
-
Silver-Catalyzed Reactions: The use of chiral silver complexes enables the enantio- and diastereodivergent synthesis of pyroglutamic acid esters.[5][6] This method typically involves the reaction of glycine imine esters with β-substituted α,β-unsaturated esters. By carefully selecting the catalyst enantiomer and the geometry of the unsaturated ester, all four possible stereoisomers of the product can be accessed with high selectivity.[6]
-
Organocatalysis with Cyclopropenimines: Chiral cyclopropenimine catalysts have been employed as Brønsted bases to facilitate the enantioselective Michael addition of amino ester imines to acrylate acceptors.[7][8] This method provides access to a broad range of functionalized pyroglutamate derivatives with high enantioselectivities.[7][8]
These advanced catalytic methods offer significant advantages, including mild reaction conditions, high enantioselectivities, and, in some cases, the avoidance of protecting groups, making them highly attractive for applications in medicinal chemistry and drug development.
Data Presentation
Table 1: Carbonyl-Catalyzed Enantioselective Synthesis of Pyroglutamic Acid Esters[1][3][4]
| Entry | α,β-Unsaturated Ester | Catalyst | Base | Yield (%) | ee (%) |
| 1 | Methyl acrylate | Chiral Pyridoxal | DBU | 96 | 95 |
| 2 | Ethyl acrylate | Chiral Pyridoxal | DBU | 92 | 96 |
| 3 | tert-Butyl acrylate | Chiral Pyridoxal | DBU | 85 | 97 |
| 4 | Methyl crotonate | Chiral Pyridoxal | DBU | 78 | 91 (trans) |
| 5 | Methyl cinnamate | Chiral Pyridoxal | DBU | 88 | 93 (trans) |
Table 2: Silver-Catalyzed Stereodivergent Synthesis of Pyroglutamic Acid Esters[5][6]
| Entry | Glycine Imine Ester | α,β-Unsaturated Ester | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Benzophenone imine | (E)-Methyl crotonate | AgOAc/L3 | 95 | >20:1 | 93 |
| 2 | Benzophenone imine | (Z)-Methyl crotonate | AgOAc/L3 | 88 | 1: >20 | 95 |
| 3 | Benzophenone imine | (E)-Methyl cinnamate | AgOAc/L3 | 92 | >20:1 | 96 |
| 4 | Benzophenone imine | (Z)-Methyl cinnamate | AgOAc/L3 | 85 | 1: >20 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Carbonyl-Catalyzed Enantioselective Synthesis
This protocol is based on the direct asymmetric conjugate addition of NH2-free glycinates to α,β-unsaturated esters using a chiral pyridoxal catalyst.[1][3]
Materials:
-
Chiral pyridoxal catalyst (e.g., 5d as described in the literature)[1]
-
Glycinate tert-butyl ester
-
α,β-Unsaturated ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium trifluoromethanesulfonate (LiOTf)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chiral pyridoxal catalyst (0.02 mmol, 10 mol%) and LiOTf (0.02 mmol, 10 mol%).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the glycinate tert-butyl ester (0.24 mmol, 1.2 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated ester (0.2 mmol, 1.0 equiv.) followed by the slow addition of DBU (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyroglutamic acid ester.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Silver-Catalyzed Enantio- and Diastereodivergent Synthesis
This protocol describes the silver-catalyzed asymmetric conjugate addition of a glycine imine ester to a β-substituted α,β-unsaturated ester.[6]
Materials:
-
Silver acetate (AgOAc)
-
Chiral phosphine ligand (e.g., L3 as described in the literature)[6]
-
Glycine benzophenone imine ester
-
β-Substituted α,β-unsaturated perfluorophenyl ester
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add AgOAc (0.005 mmol, 5 mol%) and the chiral phosphine ligand (0.0055 mmol, 5.5 mol%) to a dry reaction vial.
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the glycine benzophenone imine ester (0.12 mmol, 1.2 equiv.).
-
Add the β-substituted α,β-unsaturated perfluorophenyl ester (0.1 mmol, 1.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pyroglutamic acid ester.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Workflow for Carbonyl-Catalyzed Synthesis.
Caption: Carbonyl Catalysis Reaction Pathway.
References
- 1. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis [ouci.dntb.gov.ua]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]
- 8. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and Related Chiral Pyrrolidines in the Synthesis of Antiviral Drugs
Abstract
This application note explores the role of the chiral building block, (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, and structurally related chiral pyrrolidines in the synthesis of antiviral drugs. While direct application of the title compound in the synthesis of prominent antiviral agents is not widely documented in publicly available literature, the pyrrolidine scaffold is a crucial pharmacophore in numerous approved antiviral therapies. This document provides an overview of the significance of chiral pyrrolidines, their general synthetic utility, and detailed protocols for the synthesis of key intermediates for antiviral drugs like Grazoprevir, which features a substituted pyrrolidine core.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its conformational rigidity, chirality, and ability to engage in various biological interactions make it an attractive component for drug design. In the field of antiviral therapy, chiral pyrrolidine derivatives are integral to the structure of several potent inhibitors of viral enzymes, particularly for the treatment of Hepatitis C Virus (HCV).[1]
This compound is a versatile chiral building block. The Boc-protected amine and the methyl ester provide orthogonal protecting groups, allowing for selective chemical modifications at different positions of the pyrrolidine ring. The ketone functionality at the 4-position offers a handle for further functionalization, such as reduction to a hydroxyl group or reductive amination to introduce new substituents. Although its direct incorporation into widely marketed antiviral drugs is not explicitly detailed, its structural motifs are representative of the types of chiral pyrrolidines employed in complex drug synthesis.
The Role of Chiral Pyrrolidines in Antiviral Drugs
Several antiviral drugs, particularly those targeting the HCV NS3/4A protease, incorporate a substituted pyrrolidine core. This structural element often serves to correctly orient other functional groups of the inhibitor within the enzyme's active site, thereby maximizing binding affinity and inhibitory activity.
| Antiviral Drug | Therapeutic Target | Role of the Pyrrolidine Moiety | Pyrrolidine-based Starting Material |
| Grazoprevir | HCV NS3/4A Protease | Forms a key part of the macrocyclic structure, contributing to the conformational constraint required for potent inhibition. | (2S,4R)-4-Hydroxy-L-proline derivative |
| Asunaprevir | HCV NS3/4A Protease | Acts as a central scaffold connecting different pharmacophoric elements. | L-proline derivative |
| Daclatasvir | HCV NS5A Protein | The bis-pyrrolidine structure is crucial for its mechanism of action as a potent inhibitor of the viral replication complex. | N-protected proline |
| Voxilaprevir | HCV NS3/4A Protease | A core component of the macrocyclic inhibitor, essential for binding to the protease active site. | Substituted pyrrolidine derivative |
Synthetic Applications and Protocols
The synthesis of complex antiviral drugs containing a pyrrolidine ring often starts from readily available chiral precursors such as L-proline or 4-hydroxy-L-proline. The general workflow involves the functionalization of the pyrrolidine ring, followed by coupling with other key fragments of the target drug molecule.
Below is a representative experimental protocol for the synthesis of a key intermediate used in the synthesis of the HCV protease inhibitor Grazoprevir, starting from a protected 4-hydroxyproline derivative.
General Experimental Workflow for Pyrrolidine-based Antiviral Synthesis
Caption: General synthetic workflow for antiviral drugs.
Protocol: Synthesis of a Grazoprevir Intermediate Core
This protocol describes the coupling of a protected proline derivative with a quinoxaline moiety, a key step in the synthesis of Grazoprevir.[2][3][4][5]
Materials:
-
(2S, 4R)-1-(tert-butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
-
2,3-dichloro-6-methoxyquinoxaline
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (2S, 4R)-1-(tert-butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add Cesium Carbonate (2.0 eq).
-
Add 2,3-dichloro-6-methoxyquinoxaline (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Expected Yield: 75-85%
Mechanism of Action of Pyrrolidine-Containing HCV Protease Inhibitors
HCV NS3/4A protease is a viral enzyme essential for the replication of the Hepatitis C virus. It cleaves the viral polyprotein into functional viral proteins. Pyrrolidine-containing inhibitors, such as Grazoprevir, are designed to fit into the active site of the NS3/4A protease, blocking its function and thereby preventing viral replication. The pyrrolidine scaffold helps to pre-organize the inhibitor into a bioactive conformation that mimics the natural substrate of the enzyme.
Caption: Inhibition of HCV replication.
Conclusion
While a direct synthetic route from this compound to currently approved antiviral drugs is not prominently featured in the scientific literature, the inherent chirality and versatile functionality of this and related pyrrolidine derivatives make them valuable building blocks in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of potent antiviral agents, particularly for HCV, where it plays a critical role in inhibitor binding and efficacy. The synthetic protocols and workflows outlined in this note provide a general framework for the utilization of such chiral intermediates in the development of novel antiviral therapies. Further research may yet uncover direct applications of the title compound in future antiviral drug discovery programs.
References
Application Notes and Protocols for the Regioselective Alkylation of 4-Oxoproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective alkylation of 4-oxoproline derivatives, a key transformation in the synthesis of novel proline analogs with significant potential in drug discovery and peptide chemistry.
Introduction
4-Oxoproline serves as a versatile building block for the synthesis of a wide array of substituted proline derivatives. The regioselective alkylation of its enolate at the C3 position offers a direct route to 3-alkylated prolines, which are valuable, conformationally restricted amino acid analogs. The bulky N-(9-phenylfluoren-9-yl) (PhF) protecting group plays a crucial role in directing the regioselective formation of the C3 enolate, thus preventing alkylation at the C5 position. Subsequent manipulation of the ketone functionality and deprotection steps yield enantiopure 3-substituted proline derivatives.
Key Applications
-
Drug Discovery: Synthesis of novel proline-based scaffolds for the development of enzyme inhibitors, receptor ligands, and other therapeutic agents.
-
Peptide Chemistry: Incorporation of conformationally constrained amino acids into peptides to modulate their structure and biological activity.
-
Catalysis: Development of novel chiral ligands and catalysts for asymmetric synthesis.
Reaction Workflow
The overall workflow for the synthesis of 3-alkylated proline derivatives from 4-oxoproline involves three main stages: preparation of the N-protected 4-oxoproline ester, regioselective alkylation, and subsequent functional group manipulations and deprotection.
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is significantly soluble in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) before filtration to maximize precipitation.[1] - Concentrate the mother liquor and attempt to obtain a second crop of crystals.[1] |
| Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent required to dissolve the compound.[1] | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent with a lower boiling point. |
| The solution is supersaturated. | - Reduce the concentration of the compound in the solvent. | |
| Insoluble impurities are present. | - Perform a hot filtration of the solution before cooling to remove any insoluble materials.[1] | |
| Persistent Impurities After Recrystallization | Impurities have similar solubility to the product. | - Try a different solvent system for recrystallization. A solvent screen is recommended.[1] - Consider an alternative purification method such as column chromatography. |
| Crystallization occurred too rapidly, trapping impurities. | - Slow down the cooling process to allow for more selective crystal formation.[2] | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | - Adjust the solvent system. For reverse-phase HPLC, typical mobile phases include acetonitrile and water with an acid modifier like formic or phosphoric acid.[3][4] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. | |
| Product Degradation During Purification | The compound may be sensitive to prolonged exposure to acidic or basic conditions. | - If using chromatography, ensure the mobile phase pH is suitable. - For Boc-protected compounds, avoid strong acidic conditions that could lead to deprotection.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Both recrystallization and column chromatography can be effective. Recrystallization is often preferred for its simplicity and scalability if a suitable solvent system can be identified. Column chromatography, particularly HPLC, can provide higher purity but may be more time-consuming and require more solvent.[1][3][4]
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1] A common solvent system for similar compounds is a mixture of ethyl acetate and a non-polar solvent like hexane.[6][7] A solvent screen with various solvents of different polarities is recommended to find the optimal system.
Q3: What are the potential impurities I should be aware of?
A3: Potential impurities can originate from the starting materials, reagents, or side reactions during the synthesis. If synthesized from (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline, impurities could include unreacted starting material or byproducts from the oxidation reaction.[7]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring fractions. For more quantitative analysis, HPLC is recommended.[8]
Q5: My purified product has a melting point different from the literature value. What does this indicate?
A5: A broad or depressed melting point typically indicates the presence of impurities. The melting point of the analogous (S)-enantiomer is reported to be 42-46 °C. Further purification may be necessary.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline based on common procedures for similar compounds.[7]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add hexane to the hot solution with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator (2-8°C).
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold ethyl acetate/hexane mixture.
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Drying: Dry the purified crystals under vacuum.
HPLC Analysis Method
The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.[3][4]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized (e.g., start with 95:5 A:B, ramp to 5:95 A:B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of tert-Butyl 2-oxo-1-pyrrolidinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. N-Boc-4-oxo-L-proline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-4-oxo-L-proline methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-oxo-L-proline methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Boc-4-oxo-L-proline methyl ester, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Suboptimal order of reaction steps: Performing esterification before N-Boc protection can lead to side reactions such as amide formation or intermolecular esterification.[1] | Prioritize the protection of the amino group with Boc anhydride before proceeding with the esterification of the carboxylic acid.[1] |
| Harsh esterification conditions: The use of reagents like thionyl chloride for esterification can inadvertently remove the Boc protecting group, leading to a decrease in yield.[1] | Employ milder esterification conditions. If starting with N-Boc-4-hydroxy-L-proline, consider using DCC/methanol in THF[1] or other gentle esterification methods. | |
| Incomplete Oxidation: The oxidation of N-Boc-4-hydroxy-L-proline methyl ester may not have gone to completion. | Monitor the reaction progress closely using TLC. Consider extending the reaction time or adjusting the amount of oxidizing agent. | |
| Presence of Amide Impurities | Reaction of the amino group during esterification: If the amino group is not protected, it can react with the esterified carboxyl group of another molecule, forming hard-to-remove amide impurities.[1] | Ensure complete Boc protection of the starting material (4-hydroxy-L-proline) before the esterification step. |
| Unintentional Removal of Boc Group | Acidic conditions during esterification: Strong acids or reagents that generate acidic byproducts (e.g., thionyl chloride) can cleave the acid-labile Boc group.[1][2] | Use neutral or mildly basic conditions for esterification. Alternatively, select an esterification method compatible with the Boc group. |
| Workup conditions: Acidic workup or purification conditions can lead to the loss of the Boc protecting group. | Maintain neutral or slightly basic pH during aqueous workup and extraction. | |
| Difficulty in Product Purification | Formation of closely related byproducts: Side reactions can generate impurities with similar polarity to the desired product, complicating purification by column chromatography. | Optimize reaction conditions to minimize byproduct formation. Explore chromatography-free purification techniques such as acid-base extraction or recrystallization, which have been successful in large-scale syntheses.[3] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of N-Boc-4-oxo-L-proline methyl ester.
Q1: What is the recommended synthetic route for N-Boc-4-oxo-L-proline methyl ester?
A1: The most common and often optimized route starts with 4-hydroxy-L-proline and involves three key steps:
-
N-Boc Protection: Protection of the amino group using Di-tert-butyl dicarbonate (Boc)₂O.
-
Methyl Esterification: Esterification of the carboxylic acid to form the methyl ester.
-
Oxidation: Oxidation of the hydroxyl group to a ketone.
To minimize side reactions, it is highly recommended to perform the N-Boc protection step first, followed by esterification and then oxidation.[1]
Q2: What are some common oxidizing agents used for the conversion of N-Boc-4-hydroxy-L-proline methyl ester to the 4-oxo derivative?
A2: A variety of oxidizing agents can be employed. Some common methods include:
-
TEMPO-based oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) in the presence of a stoichiometric co-oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite. A yield of 95.9% has been reported using TEMPO/TCCA.[4]
-
Biphasic oxidation: This method has been reported to yield the product in 94% yield.[5]
Q3: How can I avoid the unintentional removal of the Boc protecting group?
A3: The Boc group is sensitive to acidic conditions. To prevent its removal:
-
Avoid strong acids during both the reaction and workup.
-
If esterification is performed after Boc protection, use mild methods. For example, using dicyclohexylcarbodiimide (DCC) and methanol.[1]
-
For Boc deprotection in subsequent steps of a larger synthesis, 4M HCl in dioxane is a commonly used reagent.[2]
Q4: Are there any "one-pot" or simplified procedures available?
A4: Yes, "one kettle way" synthesis methods have been developed to make the process more efficient and suitable for industrial-scale production.[6] These methods often involve carrying out multiple reaction steps in the same reactor without isolating the intermediates, which can save time and reduce material loss.
Q5: What is the typical purity I can expect, and are chromatography-free purifications possible?
A5: With optimized procedures, it is possible to achieve high purity of >99% as determined by HPLC.[3] Notably, large-scale and environmentally friendly processes have been developed that feature chromatography-free purification and isolation, which is a significant advantage for scaling up production.[3]
Experimental Protocols
Below are detailed methodologies for key steps in the synthesis of N-Boc-4-oxo-L-proline methyl ester, based on literature procedures.
Protocol 1: N-Boc Protection of 4-Hydroxy-L-proline [1]
-
To a 2L reaction vessel, add dichloromethane, 4-hydroxy-L-proline, and 4-Dimethylaminopyridine (DMAP). Stir the mixture for 9-10 minutes.
-
Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture while maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, continue stirring the mixture overnight at 20-30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, add 500g of water to the reaction mixture and stir for 1 hour at 20-30 °C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product as a white solid.
Protocol 2: Methyl Esterification of N-Boc-4-hydroxy-L-proline [1]
-
In a 5L reaction vessel, dissolve the N-Boc-4-hydroxy-L-proline obtained from the previous step in tetrahydrofuran (THF).
-
Add dicyclohexylcarbodiimide (DCC) to the solution and stir for 1 hour at 20-30 °C.
-
Slowly add methanol to the reaction mixture, maintaining the temperature at or below 30 °C.
-
After the addition, continue the reaction for 2 hours at 20-30 °C.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified, for example, by heating in a suitable solvent and filtering to collect the purified product.
Protocol 3: Oxidation of N-Boc-4-hydroxy-L-proline methyl ester using TEMPO [4]
-
Dissolve N-Boc-4-hydroxy-L-proline methyl ester in ethyl acetate.
-
Cool the solution to a temperature between 0 °C and -5 °C.
-
Add trichloroisocyanuric acid (TCCA) to the cooled solution.
-
Slowly add a solution of TEMPO in ethyl acetate while maintaining the temperature between -5 °C and 10 °C.
-
Stir the reaction mixture at this temperature for 20 minutes.
-
Allow the reaction to warm to 25 °C to 30 °C and continue stirring for 60 minutes.
-
Quench the reaction by adding deionized water and stir for an additional 60 minutes.
-
Filter the mixture through a pad of celite.
-
Separate the organic layer from the filtrate and wash it with deionized water and then with a sodium chloride solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a solvent system like ethyl acetate/hexane.
Visualizations
Synthesis Workflow
Caption: Recommended synthesis workflow for N-Boc-4-oxo-L-proline methyl ester.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of N-Boc-4-oxo-L-proline methyl ester.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-4-oxo-L-proline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
Improving yield and purity in the synthesis of 4-oxo-L-proline derivatives
Technical Support Center: Synthesis of 4-Oxo-L-proline Derivatives
Welcome to the Technical Support Center for the synthesis of 4-oxo-L-proline derivatives. This resource is designed for researchers, scientists, and drug development professionals. 4-oxo-L-proline and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including antidiabetic and antiviral drugs.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-oxo-L-proline derivatives?
A1: The most common and cost-effective starting material is L-hydroxyproline.[1] This amino acid is readily available and can be oxidized to the corresponding 4-oxo-L-proline derivative.
Q2: Why is N-protection of L-hydroxyproline necessary before oxidation?
A2: N-protection is crucial to prevent side reactions, such as oxidation of the amino group, which would lead to a mixture of products and a lower yield of the desired 4-oxo-L-proline derivative. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1]
Q3: What are some common challenges encountered during the synthesis of 4-oxo-L-proline derivatives?
A3: Common challenges include:
-
Incomplete oxidation: The oxidation of the secondary alcohol in L-hydroxyproline to a ketone can be sluggish, leading to low yields.
-
Side-product formation: Over-oxidation or reaction with unprotected functional groups can lead to impurities that are difficult to separate.
-
Purification difficulties: The polar nature of the product can make extraction and purification challenging.
-
Use of hazardous reagents: Some traditional oxidation methods employ heavy metals like chromium, which are toxic and create hazardous waste.[1]
Q4: Are there environmentally friendly methods for the synthesis of 4-oxo-L-proline derivatives?
A4: Yes, there is a growing interest in developing "green" synthetic methods. Some approaches focus on using less toxic and more environmentally friendly oxidizing agents, such as bleach (in combination with a catalyst like TEMPO) or trichloroisocyanuric acid (TCCA).[1] These methods avoid the use of heavy metals and can be more suitable for industrial-scale production.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4-oxo-L-proline Derivative | Incomplete oxidation of the starting material (L-hydroxyproline derivative). | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. - Use a stronger oxidizing agent or a higher molar equivalent of the current oxidant. - Ensure the catalyst (if used) is active and present in the correct amount. |
| Degradation of the product under the reaction conditions. | - Perform the reaction at a lower temperature. - Choose a milder oxidizing agent. - Quench the reaction as soon as the starting material is consumed. | |
| Inefficient extraction of the product from the aqueous phase. | - Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid, making it more soluble in organic solvents. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents. - Perform multiple extractions to ensure complete recovery. | |
| Presence of Impurities in the Final Product | Unreacted starting material. | - Optimize the reaction conditions to drive the reaction to completion (see "Low Yield" section). - Employ a more efficient purification method, such as column chromatography. |
| Formation of side products due to over-oxidation or other side reactions. | - Use a more selective oxidizing agent. - Carefully control the reaction temperature and stoichiometry of the reagents. - Ensure that the amino group of the starting material is adequately protected. | |
| Difficulty in Purifying the Product | The product is highly polar and water-soluble. | - Use column chromatography with a polar stationary phase (e.g., silica gel) and a suitable polar eluent system. - Consider converting the product to a less polar derivative (e.g., an ester) for easier purification, followed by deprotection. - Recrystallization from an appropriate solvent system can be an effective final purification step. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes different methods for the synthesis of N-protected 4-oxo-L-proline derivatives, highlighting the oxidant used, yield, and purity.
| Protecting Group | Oxidizing Agent | Yield (%) | Purity (HPLC, %) | Reference |
| Boc | 12% Chlorine Bleach / TEMPO | 75 | 99.5 | [1] |
| Cbz | Trichloroisocyanuric acid (TCCA) / TEMPO | 65 | 99.2 | [1] |
Boc: tert-butyloxycarbonyl, Cbz: benzyloxycarbonyl, TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Experimental Protocols
Synthesis of N-Boc-4-oxo-L-proline using Bleach and TEMPO Catalyst [1]
This protocol describes a one-pot synthesis method that is environmentally friendly and suitable for industrial production.
-
Dissolution: Dissolve 1 kg of L-hydroxyproline in 45 kg of water to create the reaction solution.
-
Cooling: Cool the reaction solution to -10°C.
-
Addition of Oxidant: Add 5.2 kg of 12% chlorine bleach solution to the reaction mixture, ensuring the temperature is maintained below 0°C.
-
Addition of Catalyst: Slowly add 119 g of TEMPO to the reaction solution.
-
Reaction Monitoring: Maintain the reaction temperature below 0°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Protection Step: Once the oxidation is complete, add the amino-protecting agent (in this case, a reagent to introduce the Boc group) to the solution containing the intermediate product and continue the reaction.
-
Work-up: After the protection reaction is complete, perform a quenching reaction, followed by acidification, extraction, separation, drying, and purification to obtain the final N-Boc-4-oxo-L-proline product.
Visualizations
Troubleshooting Workflow
A troubleshooting workflow for the synthesis of 4-oxo-L-proline derivatives.
Proline Metabolism and its Role in Signaling Pathways
Proline plays a multifaceted role in cell biology, including modulating various signaling pathways.[2] The metabolism of proline is interconnected with several key cellular processes.
Modulation of signaling pathways by proline.[3]
References
Technical Support Center: Solid-Phase Synthesis and Modification of Proline-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis (SPPS) and modification of proline-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of proline-containing peptides often challenging?
A1: The unique cyclic structure of proline, a secondary amino acid, introduces several challenges in SPPS. The steric hindrance around the nitrogen atom can lead to slower and incomplete coupling reactions.[1][2] Furthermore, peptides with a proline residue at the C-terminus or in the penultimate position are highly susceptible to diketopiperazine (DKP) formation, which can lead to truncation of the peptide chain and significant yield loss.[3][4] Proline's conformational rigidity can also contribute to peptide aggregation, further complicating synthesis.[5]
Q2: What is diketopiperazine (DKP) formation and how can it be minimized?
A2: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This side reaction is particularly prevalent with proline at the C-terminal or penultimate position.[3][4]
Strategies to Minimize DKP Formation:
-
Use of Bulky Resins: Resins like 2-chlorotrityl chloride (2-CTC) create steric hindrance that disfavors the cyclization reaction.[3]
-
Dipeptide Coupling: Instead of coupling single amino acids, using a pre-formed Fmoc-dipeptide can bypass the susceptible dipeptide stage on the resin. However, this carries a risk of epimerization if the C-terminal amino acid of the dipeptide is not Gly or Pro.[3]
-
Optimized Deprotection Conditions: Studies have shown that replacing piperidine with 5% (w/v) piperazine for Fmoc deprotection can significantly reduce DKP formation.[6]
Q3: What are the best practices for coupling amino acids to proline?
A3: Coupling onto the secondary amine of a proline residue can be sluggish. To ensure complete and efficient coupling, the following strategies are recommended:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and coupling reagents is a common and effective method to drive the reaction to completion.[2]
-
Use of Potent Coupling Reagents: Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides (e.g., DIC) alone for difficult couplings.[3][7] HATU, in particular, is often recommended for sterically hindered couplings.[8]
-
Increased Reagent Concentration: Using higher concentrations of the amino acid and coupling reagents can improve reaction kinetics.[2]
Q4: How can I modify proline residues on the solid support?
A4: On-resin modification of proline residues allows for the introduction of diverse functionalities. Common modifications include:
-
Hydroxylation: Proline can be hydroxylated to form hydroxyproline (Hyp). This is often achieved by incorporating a protected hydroxyproline derivative, such as Fmoc-Hyp(tBu)-OH, during synthesis.[9] Direct on-resin hydroxylation can be more complex and may require specific enzymatic or chemical methods.[10]
-
N-Methylation: On-resin N-methylation of the peptide backbone at a proline residue can be achieved using reagents like methyl iodide (MeI) or dimethyl sulfate in the presence of a base.[1][5][11]
-
Other Modifications ("Proline Editing"): A technique known as "proline editing" allows for the conversion of a hydroxyproline residue within a peptide into a variety of other functional groups through reactions like Mitsunobu, oxidation, reduction, and acylation.[9]
Q5: What are the key considerations for cleaving and purifying proline-rich peptides?
A5: The final cleavage and purification steps are critical for obtaining a high-purity product.
-
Cleavage Cocktails: The choice of cleavage cocktail depends on the protecting groups used. For peptides containing sensitive residues like Arg(Pbf) and Trp(Boc) alongside proline, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often effective.[12][13] For peptides with multiple Arg(Pbf) residues, extended cleavage times may be necessary.[14]
-
Purification by RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11][15] For proline-rich peptides, which can sometimes exist in multiple conformations leading to broad or split peaks, optimizing the gradient and using a C8 or C18 column with a wide pore size (300 Å) is recommended.[16][17] A shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of proline-containing peptides.
Issue 1: Low Yield and Truncated Sequences
| Symptom | Possible Cause | Troubleshooting Action |
| Mass spectrometry analysis shows a major peak corresponding to the peptide missing the N-terminal dipeptide. | Diketopiperazine (DKP) Formation | 1. Switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis.[3]2. Synthesize and couple the first two amino acids as a dipeptide.3. Use 5% piperazine in NMP instead of 20% piperidine in DMF for Fmoc deprotection.[6] |
| Mass spectrometry shows multiple deletion sequences, particularly after proline residues. | Incomplete Coupling | 1. Perform a double coupling for the amino acid following proline.[2]2. Switch to a more potent coupling reagent such as HATU.[8]3. Increase the concentration of the amino acid and coupling reagent.[2] |
Issue 2: Poor Purity of Crude Peptide
| Symptom | Possible Cause | Troubleshooting Action |
| HPLC of the crude product shows a complex mixture of peaks that are difficult to resolve. | Peptide Aggregation | 1. Incorporate pseudoproline dipeptides at strategic locations (every 6-7 residues) to disrupt secondary structure formation.[5]2. Synthesize at an elevated temperature to reduce aggregation. |
| HPLC shows side products with masses corresponding to the addition of protecting group fragments. | Incomplete Cleavage or Scavenging | 1. Ensure the correct cleavage cocktail is used for the protecting groups present. For Arg(Pbf) and Trp(Boc), a TFA/TIS/H₂O cocktail is generally suitable.[12][13]2. Extend the cleavage time, especially for peptides with multiple arginine residues.[14]3. Use a fresh cleavage cocktail with appropriate scavengers. |
Data Presentation: Comparative Performance
The following tables summarize quantitative data to aid in the selection of reagents and conditions for the synthesis of proline-containing peptides.
Table 1: Comparison of Coupling Reagents for Proline-Containing Peptides
| Coupling Reagent | Average Coupling Time | Crude Peptide Purity (%) | Final Yield (%) | Notes |
| HATU | 20-45 min | ~90-95 | ~75-85 | Highly efficient for sterically hindered couplings, including to proline.[8] |
| HBTU | 30-60 min | ~85-90 | ~70-80 | A reliable and widely used coupling reagent.[7] |
| DIC/Oxyma | 45-90 min | ~88-93 | ~72-82 | A cost-effective option with good performance and reduced risk of side reactions compared to HOBt-based activators.[7] |
Note: Data is representative and can vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Impact of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Dipeptide Sequence | Deprotection Conditions | DKP Formation (%) | Reference |
| Fmoc-Cys-Pro-Resin | 20% Piperidine/DMF | 13.8 | [6] |
| Fmoc-Cys-Pro-Resin | 5% Piperazine/DMF | < 4 | [6] |
| Fmoc-Cys-Pro-Resin | 5% Piperazine/NMP | < 4 | [6] |
| Fmoc-Pro-Pro-Resin | Post-coupling hold in DMF | Can reach up to 80% over extended periods | [15] |
Table 3: Comparison of Cleavage Cocktails for Peptides with Proline and Other Sensitive Residues
| Protecting Groups | Cleavage Cocktail | Cleavage Time | Crude Purity (%) | Notes |
| Arg(Pbf), Trp(Boc) | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | ~85-95 | Standard and effective for most sequences.[12][13] |
| Arg(Pbf) (multiple) | TFA/TIS/H₂O (95:2.5:2.5) | 3-6 hours | ~80-90 | Extended time may be needed for complete deprotection.[14] |
| Arg(Pmc), Trp | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | 2-6 hours | ~75-85 | Pmc is more difficult to cleave than Pbf and has a higher risk of modifying tryptophan.[12] |
Note: Crude purity is highly sequence-dependent.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Proline-Containing Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing proline.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature. For coupling to proline, a double coupling is recommended.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.[17]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum.
-
Purification: Purify the crude peptide by RP-HPLC.[11]
Protocol 2: On-Resin N-Methylation of a Peptide
This protocol describes a method for the on-resin N-methylation of a peptide backbone amide.[11]
-
Sulfonylation: Swell the peptide-resin (with a free N-terminal amine) in N-Methyl-2-pyrrolidone (NMP). Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Agitate for 15-30 minutes. Wash the resin with NMP and DCM.
-
Methylation: Add a solution of dimethyl sulfate (10 equivalents) in NMP to the resin, followed by a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP. Agitate for 2 minutes. Repeat this step. Wash the resin with NMP.
-
Desulfonylation: Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP to the resin. Agitate for 5 minutes. Repeat this step. Wash the resin thoroughly with NMP. The resin is now ready for the next coupling step.
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol is for the cyclization of a peptide while it is still attached to the resin.[18]
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, leaving the N-terminus Fmoc-protected and the C-terminus attached to the resin.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM and wash thoroughly with DCM and DMF.
-
Cyclization: Swell the resin in DMF. Add a coupling reagent such as PyBOP (3 equivalents) and DIPEA (6 equivalents) to the resin. Agitate the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Washing: Once cyclization is complete, wash the resin with DMF and DCM.
-
Cleavage: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail.
Mandatory Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Troubleshooting workflow for incomplete coupling to a proline residue.
Caption: Strategies to prevent diketopiperazine (DKP) formation.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of Proline Derivatives
Welcome to the technical support center for the regioselective functionalization of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the regioselective functionalization of proline derivatives.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-3 Arylation
Possible Causes and Solutions:
-
Suboptimal Reaction Concentration: The concentration of the reaction can significantly impact the yield.[1] Increasing the concentration to 1.0 M or even running the reaction neat (solvent-free) has been shown to dramatically improve yields.[1]
-
Incorrect Palladium Source or Ligand: The choice of palladium catalyst and ligand is crucial. Pd(OAc)₂ is often a good starting point.[1] For N-arylation, the use of specialized phosphine ligands like t-BuBrettPhos can be critical for achieving high yields with minimal racemization.[2]
-
Ineffective Base: The base plays a key role in the catalytic cycle. Silver acetate (AgOAc) has been found to be a suitable base for C-3 arylation.[1] For N-arylation, weaker bases are preferred to prevent racemization of the amino acid ester.[3]
-
Steric Hindrance: Highly substituted aryl iodides, particularly at the ortho position, may be incompatible with the reaction conditions due to steric congestion around the palladium center.[1]
-
Inadequate Directing Group: For C-H functionalization, the directing group is essential for regioselectivity and reactivity. The 8-aminoquinoline (AQ) auxiliary has proven effective for directing C-3 arylation.[1][4]
Issue 2: Poor Regioselectivity in C-H Functionalization
Possible Causes and Solutions:
-
Incorrect Directing Group: The choice of directing group is the primary determinant of regioselectivity. Ensure the directing group is appropriate for the desired position of functionalization. For example, 8-aminoquinoline directs arylation to the C-3 position.[1][4]
-
Reaction Conditions Favoring Multiple Sites: Reaction parameters such as temperature and solvent can influence selectivity. A thorough optimization of these conditions is recommended.
-
Inherent Reactivity of the Proline Derivative: The electronic and steric properties of the proline substrate itself can influence the accessibility of different C-H bonds. Modification of protecting groups may be necessary.
Issue 3: Racemization during N-Arylation of Proline Esters
Possible Causes and Solutions:
-
Strong Base: Strong bases can easily racemize amino acid esters.[3] The use of weaker bases is highly recommended.
-
Elevated Reaction Temperature: Higher temperatures can contribute to racemization.[2] Reactions should be conducted at the lowest effective temperature.
-
Prolonged Reaction Time: Extended reaction times can increase the extent of racemization.[2] Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Inappropriate Catalyst System: The choice of palladium precatalyst and ligand can influence the degree of enantioretention. The use of t-BuBrettPhos Pd G3 or G4 precatalysts has been shown to minimize racemization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for regioselective functionalization of proline?
A1: The primary strategies for regioselective functionalization of proline derivatives include:
-
C-H Functionalization: This involves the direct activation and functionalization of a specific C-H bond on the pyrrolidine ring. This is often achieved using transition metal catalysis (e.g., palladium) in conjunction with a directing group to control regioselectivity (C-2, C-3, C-4, or C-5).[1]
-
N-Functionalization: This targets the nitrogen atom of the pyrrolidine ring. N-arylation, for example, is a common transformation achieved through palladium-catalyzed cross-coupling reactions.[2][5]
-
Functionalization via Decarboxylation: The carboxylic acid group can be removed and replaced with other functionalities, or its removal can facilitate subsequent reactions.[6][7][8]
-
Modification of Pre-functionalized Proline Derivatives: Starting with a substituted proline, such as hydroxyproline, allows for a wide range of modifications at the pre-existing functional group. This "proline editing" approach is versatile for creating diverse derivatives.[9]
Q2: How do I choose the right protecting group for my proline derivative?
A2: The choice of a protecting group is critical and depends on the specific reaction conditions and the overall synthetic strategy.[10][11]
-
Boc (tert-Butoxycarbonyl): Stable to bases and nucleophiles, but removed under acidic conditions (e.g., TFA). It is orthogonal to Fmoc and Cbz groups.[11]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Ideal for solid-phase peptide synthesis (SPPS) due to its lability to mild bases (e.g., piperidine). It is orthogonal to acid-labile Boc and hydrogenolysis-labile Cbz groups.[11]
-
Cbz (Carboxybenzyl): A classic protecting group, stable to both acidic and mildly basic conditions, and typically removed by hydrogenolysis. It is often used in solution-phase synthesis.[11]
Q3: What is the role of a directing group in C-H functionalization?
A3: A directing group is a chemical moiety that is temporarily attached to the proline derivative to control the regioselectivity of a C-H functionalization reaction.[1] It positions the catalyst in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent reaction. The 8-aminoquinoline (AQ) group is a well-established bidentate directing group for palladium-catalyzed C-3 arylation of proline derivatives.[1]
Q4: Can I perform functionalization on proline within a peptide?
A4: Yes, this is a powerful strategy known as "proline editing."[9] By incorporating a functionalized proline, such as hydroxyproline, into a peptide during solid-phase peptide synthesis (SPPS), the hydroxyl group can be selectively modified post-synthesis to introduce a wide variety of functionalities.[9]
Quantitative Data Summary
The following tables summarize quantitative data for key regioselective functionalization reactions of proline derivatives.
Table 1: Palladium-Catalyzed C-3 Arylation of N-Cbz-Proline-AQ Amide [1]
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (10) | AgOAc | Toluene (0.25 M) | 100 | 24 | 60 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (10) | AgOAc | Toluene (1.0 M) | 100 | 24 | 97 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (10) | AgOAc | Neat | 100 | 24 | 99 (91 isolated) |
| 4 | Phenyl iodide | Pd(OAc)₂ (10) | AgOAc | Neat | 100 | 24 | 88 |
| 5 | 2-Iodothiophene | Pd(OAc)₂ (10) | AgOAc | Neat | 100 | 24 | 87 |
Table 2: Palladium-Catalyzed N-Arylation of Amino Acid Esters [2]
| Entry | Amino Acid Ester | Aryl Triflate | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylalanine t-butyl ester | Phenyl triflate | t-BuBrettPhos Pd G3 (2) | NaOPh | Toluene | 50 | 2 | 9 | 72 |
| 2 | Phenylalanine t-butyl ester | Phenyl triflate | t-BuBrettPhos Pd G3 (2) | Cs₂CO₃ | Toluene | 50 | 2 | 19 | 73 |
| 3 | Proline t-butyl ester | Phenyl triflate | t-BuBrettPhos Pd G4 (5) | Cs₂CO₃ | Toluene | 50 | 14 | low | >99 |
| 4 | Proline t-butyl ester | Phenyl triflate | t-BuBrettPhos Pd G4 (5) | Cs₂CO₃ | Toluene | 80 | 14 | good | modest |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-3 Arylation of N-Cbz-Proline-AQ Amide [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)-L-prolinamide (1.0 equiv), aryl iodide (1.8 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (1.8 equiv).
-
The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., dichloromethane) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-arylproline derivative.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Proline tert-Butyl Ester [2]
-
To an oven-dried vial equipped with a magnetic stir bar, add proline tert-butyl ester hydrochloride (1.0 equiv), aryl triflate (1.2 equiv), Cs₂CO₃ (1.5 equiv), and t-BuBrettPhos Pd G4 precatalyst (0.05 equiv).
-
The vial is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for 14 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.
Protocol 3: Acetophenone-Catalyzed Decarboxylation of Proline to Pyrrolidine [12]
-
Set up a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermometer.
-
To the flask, add L-proline (1.0 equiv) and acetophenone.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the evolution of CO₂.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
-
Quench the reaction mixture with 10% hydrochloric acid and stir vigorously.
-
Separate the aqueous layer and extract the organic layer with 10% hydrochloric acid.
-
Combine the aqueous layers and basify with a strong base (e.g., NaOH) until strongly alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Dry the combined organic extracts over anhydrous potassium hydroxide.
-
Filter and distill the solvent to obtain crude pyrrolidine.
-
Purify the pyrrolidine by fractional distillation.
Visualizations
Caption: Experimental workflow for Pd-catalyzed C-3 arylation of proline.
Caption: Troubleshooting guide for low yield in proline functionalization.
Caption: Decision tree for selecting a proline protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Pyrrolidine-Based Organocatalysts
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on troubleshooting and enhancing the stability of pyrrolidine-based organocatalysts. The following resources include troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the use of pyrrolidine-based organocatalysts and provides actionable solutions.
Q1: My reaction yield is low, but the enantioselectivity is high. What could be the problem?
A1: This often points to issues with catalyst activity or stability over the course of the reaction, rather than a problem with the stereocontrolling step.
-
Catalyst Degradation: The catalyst may be degrading under the reaction conditions.
-
Troubleshooting:
-
Monitor Catalyst Concentration: Use NMR spectroscopy to monitor the concentration of the catalyst over the reaction time. A significant decrease indicates degradation.
-
Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. If the reaction kinetics allow, try running the reaction at a lower temperature.
-
Inert Atmosphere: If your catalyst is sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Low Catalyst Loading: The initial catalyst concentration may be too low to drive the reaction to completion.
-
Troubleshooting:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the yield.
-
-
-
Inhibitors in Reagents or Solvents: Impurities in your starting materials or solvent can act as catalyst poisons.
-
Troubleshooting:
-
Purify Reagents: Ensure all reagents and solvents are of high purity. Solvents should be freshly distilled or from a recently opened bottle.
-
-
Q2: I am observing a decline in enantioselectivity and yield upon catalyst recycling. How can I improve this?
A2: A drop in performance upon recycling is a clear indicator of catalyst instability or incomplete recovery.
-
Catalyst Leaching (for immobilized catalysts): The catalyst may be detaching from the solid support during the reaction or washing steps.
-
Troubleshooting:
-
Strengthen Immobilization: Consider using a covalent tethering method for immobilization, which provides a stronger linkage than physical adsorption.
-
Optimize Washing Procedure: Use less harsh washing solvents and minimize the washing volume and duration.
-
-
-
Structural Degradation: The catalyst's chemical structure may be altered during the reaction or work-up.
-
Troubleshooting:
-
Structural Modification: Synthesize a more robust catalyst derivative. For example, converting the hydroxyl group of a prolinol-based catalyst to a silyl ether can significantly enhance its stability.
-
Immobilization: Attaching the catalyst to a solid support can provide a protective microenvironment and prevent degradation pathways like dimerization.
-
-
Q3: My pyrrolidine-based catalyst has poor solubility in the reaction solvent, leading to a heterogeneous mixture and inconsistent results. What can I do?
A3: Poor solubility is a common issue with proline and its simple derivatives in non-polar organic solvents.
-
Structural Modification:
-
Troubleshooting:
-
Introduce Lipophilic Groups: Modify the catalyst structure to include more lipophilic moieties, such as long alkyl chains or aromatic groups, to improve solubility in organic solvents. Diarylprolinol silyl ethers are a good example of highly soluble and stable catalysts.
-
-
-
Solvent Optimization:
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents with varying polarities to find a suitable medium where both the catalyst and substrates are sufficiently soluble.
-
Use of Additives: In some cases, the addition of a small amount of a co-solvent can improve catalyst solubility.
-
-
Quantitative Data on Catalyst Stability and Reusability
The following tables provide a summary of quantitative data from the literature, comparing the stability and reusability of different pyrrolidine-based organocatalysts.
Table 1: Comparison of Recyclability for Homogeneous vs. Immobilized Prolinamide Catalyst
| Catalyst Type | Reaction | Cycle 1 (% ee) | Cycle 3 (% ee) | Cycle 5 (% ee) | Reference |
| Homogeneous Prolinamide | Aldol Reaction | 96 | 85 | 70 | [1] |
| Polystyrene-Immobilized Prolinamide | Aldol Reaction | 95 | 94 | 93 | [1] |
Table 2: Recyclability of a Diarylprolinol Silyl Ether Organocatalyst
| Catalyst | Reaction | Cycle 1 (Yield %, ee %) | Cycle 3 (Yield %, ee %) | Cycle 6 (Yield %, ee %) | Reference |
| POSS-supported Diarylprolinol Silyl Ether | Michael Addition | 98, 97 | 96, 97 | 95, 96 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the stability of pyrrolidine-based organocatalysts.
Protocol 1: Synthesis of a Diarylprolinol Silyl Ether Organocatalyst
This protocol describes the silylation of (S)-diphenylprolinol, a common structural modification to enhance stability and solubility.
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Triethylamine (Et₃N)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylprolinol silyl ether.
-
Protocol 2: Immobilization of a Pyrrolidine-Based Catalyst on Silica Gel
This protocol provides a general method for the covalent immobilization of a pyrrolidine-based catalyst onto a silica support.
-
Materials:
-
Silica gel (for column chromatography)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Pyrrolidine-based catalyst with a carboxylic acid functional group (e.g., Boc-Proline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Silica Functionalization:
-
Activate the silica gel by heating at 120 °C under vacuum for 4 hours.
-
Suspend the activated silica gel in anhydrous toluene.
-
Add APTES (typically 1 mmol per gram of silica) and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool, then filter the functionalized silica.
-
Wash the silica sequentially with toluene, methanol, and DCM, then dry under vacuum.
-
-
Catalyst Coupling:
-
Suspend the amino-functionalized silica in anhydrous DCM.
-
In a separate flask, dissolve the pyrrolidine-based catalyst (with a carboxylic acid group) and the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM.
-
Add the catalyst solution to the silica suspension and stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Filter the immobilized catalyst and wash thoroughly with DCM, methanol, and diethyl ether to remove any unreacted starting materials and by-products.
-
Dry the immobilized catalyst under vacuum.
-
-
Protocol 3: Catalyst Stability and Recyclability Test
This protocol outlines a procedure to assess the stability and reusability of an immobilized organocatalyst.
-
Procedure:
-
Initial Reaction:
-
Set up the reaction with the immobilized catalyst according to your standard procedure.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Analyze the filtrate for product yield and enantiomeric excess (e.g., by HPLC or GC).
-
-
Catalyst Recovery and Washing:
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like diethyl ether) to remove any adsorbed products or unreacted starting materials.
-
Dry the catalyst under vacuum.
-
-
Subsequent Reaction Cycles:
-
Use the recovered and dried catalyst for a new reaction under the same conditions.
-
Repeat the reaction, recovery, and analysis for the desired number of cycles (typically 5-10).
-
-
Data Analysis:
-
Plot the yield and enantiomeric excess as a function of the cycle number to evaluate the catalyst's stability and reusability. A minimal decrease in performance indicates high stability.
-
-
Protocol 4: Monitoring Catalyst Degradation by NMR Spectroscopy
This protocol describes how to use quantitative NMR (qNMR) to monitor the concentration of a catalyst during a reaction.
-
Materials:
-
NMR tube
-
Deuterated solvent compatible with the reaction
-
Internal standard (a stable compound with a known concentration and a signal that does not overlap with catalyst or reagent signals)
-
-
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In an NMR tube, combine the reaction components (substrates, catalyst) and a known volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Run the reaction under the desired conditions (e.g., in a temperature-controlled NMR probe).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the catalyst and a peak of the internal standard.
-
The concentration of the catalyst at each time point can be calculated using the following formula:
-
Concentration_catalyst = (Integral_catalyst / Number of Protons_catalyst) * (Number of Protons_standard / Integral_standard) * Concentration_standard
-
-
Plot the catalyst concentration versus time to observe any degradation.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows for enhancing the stability of pyrrolidine-based organocatalysts.
Caption: Common degradation pathway of pyrrolidine organocatalysts and strategies for enhancement.
Caption: A logical workflow for troubleshooting organocatalyst instability.
Caption: Experimental workflow for catalyst immobilization and stability testing.
References
Technical Support Center: Scalable Synthesis of Chiral Pyrrolidine Building Blocks
Welcome to the technical support center for the scalable synthesis of chiral pyrrolidine building blocks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are privileged structural motifs in numerous pharmaceuticals and natural products.[1][2][3] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable strategies for synthesizing the chiral pyrrolidine ring?
A1: Several robust methods are employed for constructing the pyrrolidine skeleton on a scalable basis:
-
[3+2] Dipolar Cycloaddition: This is a powerful method where an azomethine ylide reacts with an alkene or alkyne. It allows for the direct formation of the five-membered ring and can control multiple stereocenters in a single step.[3][4] Copper(I) and Silver(I) catalyst systems are often used to induce high enantioselectivity.[4][5]
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[3][6] Methods like reductive amination and C-H amination are common within this category.[3]
-
"Borrowing Hydrogen" Methodology: This is an atom-efficient process using catalysts (e.g., Iridium-based) to convert diols and primary amines into pyrrolidines through a sequence of dehydrogenation, condensation, and hydrogenation.[3]
-
Starting from the Chiral Pool: A prevalent method involves using readily available chiral precursors like L-proline or trans-4-hydroxy-L-proline.[6][7] The synthesis often involves functionalization of this existing chiral scaffold.[6]
Q2: My reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields are a frequent challenge in pyrrolidine synthesis.[3] Consider these potential causes:
-
Competing Side Reactions: Unwanted side reactions can significantly reduce the yield. For example, in double reductive amination, pyrrole formation can be a competing pathway. Solution: Adjusting reaction conditions can suppress side reactions. For instance, removing acid from the double reductive amination can inhibit pyrrole formation. Optimizing temperature and substrate concentration can also be effective.[3]
-
Inefficient Ring Closure: The intramolecular cyclization step may be slow or unfavorable. Solution: Screen different catalysts or promoting reagents. Changing the solvent to one that better solubilizes intermediates or transition states can also improve cyclization efficiency.
-
Starting Material or Product Instability: The starting materials or the final pyrrolidine product might be degrading under the reaction conditions. Solution: Perform stability tests on your key components at the reaction temperature and pH. If instability is confirmed, consider using milder reaction conditions or protecting sensitive functional groups.
Q3: I am observing poor stereoselectivity (low ee% or dr). How can I improve it?
A3: Achieving high stereoselectivity is critical for synthesizing chiral building blocks. If you are facing issues with enantiomeric excess (ee%) or diastereomeric ratio (dr), consider the following:
-
Catalyst System: The choice of the chiral ligand and metal precursor is crucial. For [3+2] cycloadditions, ligands like (S)-QUINAP with AgOAc have been shown to induce high selectivity.[4] For other reactions, screening a panel of chiral ligands is often necessary.
-
Reaction Temperature: Lowering the reaction temperature frequently enhances stereoselectivity by favoring the transition state with the lower activation energy.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state. A screen of different solvents may be required to find the optimal conditions.
-
Protecting Groups: The nature of protecting groups, particularly on the nitrogen atom (e.g., Boc, Cbz), can have a significant steric and electronic influence on the stereochemical outcome of the reaction.[8]
Q4: What are the best methods for purifying chiral pyrrolidines on a large, preparative scale?
A4: Large-scale purification of chiral compounds requires specific techniques to be efficient and cost-effective.
-
Diastereomeric Salt Crystallization: This is a classical resolution technique well-suited for large-scale separations.[9] It involves reacting the racemic pyrrolidine with a chiral resolving agent (e.g., (R)-(-)-mandelic acid) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[9]
-
Preparative Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are highly effective for direct separation of enantiomers.[][11] SFC is often preferred for large-scale work due to its higher throughput and reduced solvent consumption.[] Recycling preparative HPLC systems can also be used to achieve high purity even with insufficient initial resolution.[12]
Troubleshooting and Experimental Workflow Diagrams
Below are diagrams illustrating a typical experimental workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for chiral pyrrolidine synthesis.
Caption: Troubleshooting guide for poor stereoselectivity.
Quantitative Data Summary
The selection of a synthetic method often depends on factors like desired purity, scale, and yield. The following tables summarize the performance of different techniques.
Table 1: Comparison of Chiral Separation Methods for Pyrrolidine-3-Carboxylic Acid
| Separation Method | Chiral Selector / Stationary Phase | Mobile Phase / Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) |
|---|---|---|---|---|---|
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/TFA | > 1.5 | > 99% | Analytical |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) |
| Enzymatic Kinetic Resolution | Lipase AS (from Aspergillus niger) | Phosphate buffer | Kinetic Resolution | > 99% (for one enantiomer) | ~50% (theoretical max) |
(Data adapted from illustrative examples)[9]
Table 2: Performance of Selected Asymmetric Synthesis Methods
| Reaction Type | Catalyst System | Key Substrates | Yield (%) | ee% / dr | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Cu(I) Triflate / Chiral Phosphane Ligand | Imine precursor, alkene | 78% | 97% ee, 8.1:1 dr | [5] |
| [3+2] Cycloaddition | AgOAc / (S)-QUINAP | Azomethine ylide, dipolarophile | High | High | [4] |
| Hofmann-Löffler-Freytag | Chiral Cu Catalyst | Ketones (via oxime) | - | High | [1] |
| 'Clip-Cycle' Aza-Michael | Chiral Phosphoric Acid | N-protected bis-homoallylic amine | High | High | [13] |
| Proline-Catalyzed Aldol | (S)-proline | Cyclohexanone, 4-nitrobenzaldehyde | 89% conversion | 86:14 dr |[14] |
Detailed Experimental Protocols
Protocol 1: Scalable Cu(I)-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is adapted from a multi-kilogram scale synthesis of a tetrasubstituted pyrrolidine core.[5]
-
Materials and Reagents:
-
Imine precursor
-
Alkene (dipolarophile)
-
Copper(I) triflate (CuOTf)
-
Chiral phosphane ligand (e.g., a derivative of ferrocene-based oxazoline phosphine ligands)
-
Anhydrous toluene
-
1,1,3,3-Tetramethyldisiloxane (TMDS)[3]
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet
-
Syringe pump for controlled addition
-
-
Procedure:
-
Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the chiral phosphane ligand in anhydrous toluene. Add the copper(I) triflate and stir until a homogeneous catalyst solution is formed.
-
Reaction Setup: Charge the main reactor with the imine precursor and the alkene in anhydrous toluene.
-
Initiation: Add the prepared catalyst solution to the reactor.
-
Reductant Addition: Slowly add the TMDS (as a reductant for in situ ylide generation) via syringe pump over a period of 1-2 hours while maintaining the internal temperature at 20-25 °C.[3]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours.[3]
-
Monitoring: Monitor the reaction progress periodically by taking aliquots for TLC or LC-MS analysis to check for the disappearance of starting materials.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is typically purified by crystallization. The optimized process may involve dissolving the crude residue in a suitable solvent system (e.g., isopropanol/heptane) and cooling to induce crystallization of the desired enantiomerically pure product. The final product purity can be confirmed by chiral HPLC.[5]
-
Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol describes a general method for resolving a racemic pyrrolidine carboxylic acid.[9]
-
Materials and Reagents:
-
Racemic pyrrolidine-3-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(-)-mandelic acid)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Acid (e.g., HCl) or Base (e.g., NaOH) for recovering the free pyrrolidine
-
-
Equipment:
-
Jacketed crystallization vessel with stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
-
Procedure:
-
Salt Formation: Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent.
-
Dissolution: Heat the mixture gently to ensure complete dissolution of both components.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt will begin to crystallize out. For improved yield and purity, further cooling in an ice bath may be beneficial.
-
Isolation: Isolate the crystallized salt by filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Recovery of Enriched Enantiomer: Treat the isolated diastereomeric salt with a base (if a chiral acid was used) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the enantiomerically enriched pyrrolidine.
-
Extraction: Extract the free pyrrolidine into a suitable organic solvent. Wash, dry, and concentrate the organic layer to obtain the product.
-
Purity Check: Determine the enantiomeric excess (ee%) of the product using a suitable analytical method, such as chiral HPLC.[9] The process can be repeated (recrystallization) to further enhance the enantiomeric purity.
-
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 11. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the use of chiral building blocks is paramount for the stereocontrolled synthesis of complex molecular architectures. Among these, pyrrolidine scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This guide provides an objective comparison of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate , a versatile chiral building block, with other prominent alternatives in key asymmetric transformations. The data presented is collated from various scientific sources to offer a comprehensive overview for the rational selection of synthons in drug development pipelines.
Introduction to this compound
This compound, also known as (R)-N-Boc-4-oxo-proline methyl ester, is a valuable synthetic intermediate. Its rigid pyrrolidine core, coupled with orthogonal protecting groups (Boc and methyl ester), allows for selective functionalization at the nitrogen and the C2-carboxyl group. The ketone functionality at the C4 position provides a handle for a wide range of chemical modifications, making it a versatile precursor for the synthesis of novel 4-substituted proline analogs and other complex heterocyclic compounds. These derivatives are of significant interest in the development of antiviral and anticancer agents, as well as enzyme inhibitors.[4]
Comparison with Alternative Chiral Building Blocks
The performance of this compound is best understood in the context of other widely used chiral building blocks. This guide focuses on a comparison with L-Proline and its derivatives, which are well-established organocatalysts and synthons in asymmetric synthesis. The following sections present quantitative data for two fundamental carbon-carbon bond-forming reactions: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals. Proline and its derivatives are known to effectively catalyze this reaction via an enamine intermediate. The following table compares the performance of various proline-based catalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction
| Chiral Building Block / Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | 4 | 99 | 93:7 | 96 | [5] |
| (S)-4-(tert-Butyldimethylsilyloxy)proline | 20 | DMSO | 0.5 | 99 | >99:1 | >99 | [6] |
| (S)-Proline Tetrazole | 10 | DMSO | 24 | 95 | 95:5 | >99 | [7] |
| Boc-L-Prolinamide | 10 | DMSO | 48 | 92 | 95:5 | 98 | [8] |
Note: Data for this compound in a directly comparable aldol reaction was not available in the surveyed literature. However, its derivatives are utilized in similar transformations. The data presented is for the enantiomeric (S)-proline series, which is expected to provide the opposite enantiomer with similar efficacy.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds in a conjugate fashion, leading to the synthesis of a wide range of functionalized molecules. Chiral pyrrolidine derivatives are effective organocatalysts for the enantioselective addition of carbonyl compounds to nitroalkenes.
Table 2: Performance Comparison in the Asymmetric Michael Addition
| Chiral Building Block / Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | 30 | DMSO | 95 | 90:10 | 75 | [5] |
| (S)-Diphenylprolinol Silyl Ether | Propanal | β-Nitrostyrene | 10 | Toluene | 98 | 93:7 | 99 | [9] |
| (S)-Proline Tetrazole | Cyclohexanone | β-Nitrostyrene | 10 | DMSO | 98 | >99:1 | 99 | [7] |
| Chiral Pyrrolidine-based Hybrid Material | Propanal | β-Nitrostyrene | 10 | CH2Cl2 | 99 | 95:5 | 98 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for the asymmetric aldol and Michael reactions catalyzed by proline derivatives.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure for the asymmetric aldol reaction between a ketone and an aldehyde.[11][12]
Materials:
-
(S)-Proline (or other proline-based catalyst)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) is added the ketone (10.0 mmol).
-
The proline catalyst (0.3 mmol, 30 mol%) is then added in one portion.
-
The reaction mixture is stirred at room temperature for the time specified in the data table or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for an Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a proline derivative.[13]
Materials:
-
Chiral pyrrolidine catalyst (e.g., (S)-Diphenylprolinol silyl ether)
-
Ketone or aldehyde (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Solvent (e.g., Toluene)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, the nitroalkene (0.5 mmol) and the ketone or aldehyde (1.5 mmol) are dissolved in the solvent (1.0 mL).
-
The chiral pyrrolidine catalyst (0.05 mmol, 10 mol%) is added to the solution.
-
The reaction mixture is stirred at the specified temperature for the required duration (monitoring by TLC is recommended).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric and enantiomeric excesses are determined by ¹H NMR and chiral HPLC analysis.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key catalytic pathway and a typical experimental workflow.
Conclusion
This compound stands as a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. While direct comparative data under standardized conditions is often elusive in the literature, by examining the performance of analogous proline-based systems, researchers can infer its potential and utility in asymmetric transformations. The choice of a specific chiral building block will ultimately depend on the specific synthetic challenge, including the nature of the substrates, desired stereochemical outcome, and overall synthetic strategy. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the design and execution of stereoselective syntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Comparative ¹H and ¹³C NMR Analysis of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate and Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This guide provides a detailed comparison with structurally related compounds, supported by experimental data and protocols.
This technical guide presents a detailed ¹H and ¹³C NMR analysis of the chiral pyrrolidine derivative, this compound. The unique structural features of this molecule, including the presence of a ketone functionality and two distinct ester groups, give rise to a characteristic NMR spectrum. Understanding these spectral features is crucial for the structural elucidation, purity assessment, and quality control of this compound and its analogs in research and drug development settings.
To provide a comprehensive analytical perspective, this guide compares the NMR data of the target molecule with its L-isomer, N-Boc-4-oxo-L-proline methyl ester, and another related compound, diethyl 4-oxopyrrolidine-1,2-dicarboxylate. This comparative approach highlights the influence of stereochemistry and substituent effects on the chemical shifts and coupling constants of the pyrrolidine ring protons and carbons.
Structural Overview and NMR Atom Numbering
The chemical structure of this compound and the atom numbering scheme used for NMR signal assignment are depicted below. This standardized numbering is essential for a clear and unambiguous interpretation of the spectral data.
Figure 1. Chemical structure of this compound.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (L-isomer data) | Boc (9H) | 1.51 | s | - |
| CH₂ (1H) | 2.550-2.597 | d | 18.8 | |
| CH₂ (1H) | 2.876-2.944 | t | 13.6 | |
| OCH₃ (3H) | 3.895 | s | - | |
| CH (1H) | 3.766-3.895 | m | - | |
| CH (1H) | 4.696-4.814 | m | - | |
| Diethyl 4-oxopyrrolidine-1,2-dicarboxylate [1] | Ethyl CH₃ | 1.42-1.47 | t | - |
| Ethyl CH₂ | 3.80-4.47 | q | - | |
| Pyrrolidine CH₂ | 2.40-2.74 | m | - | |
| Pyrrolidine CH | 4.43-4.55 | m | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Data not available | - |
| Diethyl 4-oxopyrrolidine-1,2-dicarboxylate [1] | 4-oxo C=O | ~208 |
| Ester C=O | 170-180 |
Note: The ¹H NMR data for the target compound is based on the reported spectrum of its L-isomer, N-Boc-4-oxo-L-proline methyl ester.[2]
Experimental Protocols
The following section details the generalized experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Solvent Selection: A suitable deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte should be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a field strength of 300 MHz or higher. Higher field strengths generally provide better signal dispersion and resolution.
-
¹H NMR Parameters:
-
A standard single-pulse experiment is usually sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity.
-
A sufficient number of scans is required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.
Logical Workflow of NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, follows a logical workflow. The diagram below illustrates the key steps involved in this process.
Figure 2. A schematic representation of the typical workflow for NMR analysis.
Signal Assignment and Structural Interpretation
The ¹H NMR spectrum of the L-isomer of the target molecule shows distinct signals corresponding to the different proton environments.[2] The tert-butyl group protons appear as a sharp singlet at 1.51 ppm due to their equivalence. The protons of the methyl ester group also appear as a singlet at 3.895 ppm. The protons on the pyrrolidine ring exhibit more complex splitting patterns (multiplets, doublets, and triplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these ring protons are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups.
For the diethyl analog, the ethyl groups give rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons, a result of coupling to the adjacent methylene and methyl groups, respectively.[1] The pyrrolidine ring protons in this molecule also appear as multiplets.[1]
In the ¹³C NMR spectrum of diethyl 4-oxopyrrolidine-1,2-dicarboxylate, the ketone carbonyl carbon resonates at a characteristic downfield chemical shift of around 208 ppm.[1] The ester carbonyl carbons are observed in the region of 170-180 ppm.[1] The remaining carbons of the pyrrolidine ring and the ethyl groups appear at higher field positions.
By comparing the spectral data of these compounds, researchers can gain valuable insights into the structure-property relationships of functionalized pyrrolidine derivatives. The specific chemical shifts and coupling patterns serve as a fingerprint for each molecule, enabling its unambiguous identification and characterization.
References
A Comparative Guide to the Biological Activity of Peptides Containing 4-Substituted Prolines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 4-substituted prolines into peptides represents a powerful strategy for modulating their biological activity, conformational preferences, and metabolic stability. This guide provides an objective comparison of the performance of peptides containing these modified amino acids against their unsubstituted counterparts and other alternatives, supported by experimental data.
Introduction to 4-Substituted Prolines
Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones. Substitution at the C4 position of the pyrrolidine ring further influences the ring's pucker, the cis/trans isomerization of the preceding peptide bond, and the overall peptide conformation. These structural alterations can translate into profound changes in biological activity, making 4-substituted prolines valuable tools in drug design and chemical biology. This guide will focus on the impact of common 4-substitutions, including fluoro, hydroxy, and amino groups, on peptide performance.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from various studies, highlighting the impact of 4-substituted prolines on the biological activity of different peptide classes.
Antimicrobial Peptides: Api137 Analogs
The study of the proline-rich antimicrobial peptide Api137 and its analogs containing 4-fluoro-L-proline (Fpr) demonstrates how stereospecific substitution can fine-tune activity. The introduction of (4S)-Fpr and (4R)-Fpr, which favor cis and trans amide bond conformations, respectively, led to varied effects on antibacterial potency and ribosome binding.
| Peptide/Analog | Substitution | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)[1] | Inhibition Constant (Ki) for Ribosome Binding (nM)[1] |
| Api137 | None (Proline) | 4 | 2.5 ± 0.4 |
| 4S-Fpr11-Api137 | Pro11 -> (4S)-Fpr | 1 | 28 ± 5 |
| 4R-Fpr11-Api137 | Pro11 -> (4R)-Fpr | 4 | 2.8 ± 0.6 |
| 4S-Fpr14-Api137 | Pro14 -> (4S)-Fpr | 4 | 3.2 ± 0.5 |
| 4R-Fpr14-Api137 | Pro14 -> (4R)-Fpr | 2 | 2.1 ± 0.4 |
| 4S-Fpr16-Api137 | Pro16 -> (4S)-Fpr | 16 | 4.8 ± 0.8 |
| 4R-Fpr16-Api137 | Pro16 -> (4R)-Fpr | 4 | 0.78 ± 0.22 |
Integrin Ligands: RGD Peptidomimetics
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent ligands for integrins. The incorporation of 4-aminoproline (Amp) into these cyclic peptides has been shown to yield high-affinity binders for αVβ3 and αVβ5 integrins, which are involved in angiogenesis and tumor metastasis.
| Peptide/Analog | 4-Substituted Proline | IC50 for αVβ3 Integrin Binding (nM)[2] | IC50 for αVβ5 Integrin Binding (nM)[2] |
| c(RGDfV) | None | 1.8 | 150 |
| c[Amp(H)RGD] | 4-Aminoproline | 0.03 | 0.88 |
| c[Amp(Ac)RGD] | N-acetyl-4-aminoproline | 0.12 | 1.2 |
| c[Amp(iPr)RGD] | N-isopropyl-4-aminoproline | 0.07 | 1.5 |
Another study on cyclic peptidomimetics targeting α4β1 integrin, a key player in inflammation, also highlights the utility of 4-aminoproline. While the parent compound BIO1211, a potent α4β1 antagonist, has an IC50 of 4 nM, a novel cyclopeptidomimetic incorporating 4-aminoproline showed promising submicromolar activity.[3][4]
Collagen Model Peptides: Stability Comparison
The stability of the collagen triple helix is critically dependent on the presence of 4-hydroxyproline (Hyp). Comparative studies with 4-fluoroproline (fPro) reveal different mechanisms of stabilization.
| Peptide | 4-Substituted Proline | Melting Temperature (Tm) (°C)[5] | ΔH (kcal/mol per residue)[5] | ΔS (cal/mol·K per residue)[5] |
| (Pro-Pro-Gly)10 | None | 41.1 | -1.58 | -4.89 |
| (Pro-Hyp(R)-Gly)10 | (4R)-Hydroxyproline | 58.6 | -2.00 | -5.88 |
| (Pro-fPro(R)-Gly)10 | (4R)-Fluoroproline | 57.5 | -1.55 | -4.53 |
Furthermore, a direct comparison of the binding affinity of collagen-like peptides to the vWFA3 domain showed that the substitution of hydroxyproline with proline resulted in a decrease in binding affinity, with dissociation constants (Kd) of 1.2 µM for the hydroxyproline-containing peptide and 2.9 µM for the proline-containing peptide.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Translation Inhibition Assay for Antimicrobial Peptides
This assay measures the ability of a peptide to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, a mixture of amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Peptide Addition: Add the test peptide (e.g., Api137 or its analogs) at various concentrations to the reaction mixture. Include a negative control (no peptide) and a positive control (a known translation inhibitor like chloramphenicol).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Quantification of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each peptide concentration relative to the negative control. Determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a peptide to competitively inhibit the binding of a known ligand to a purified integrin receptor.
-
Plate Coating: Coat a 96-well microtiter plate with a purified integrin (e.g., αVβ3) overnight at 4°C.
-
Blocking: Wash the plate to remove unbound integrin and block the remaining protein-binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Competitive Binding: Prepare a mixture of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) at a constant concentration and the test peptide at various concentrations.
-
Incubation: Add the mixture to the integrin-coated wells and incubate at room temperature for a specified time (e.g., 1-3 hours) to allow for competitive binding.
-
Washing: Wash the plate to remove unbound ligands and peptides.
-
Detection:
-
For biotinylated ligands, add a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), followed by a chromogenic or fluorogenic substrate. Measure the absorbance or fluorescence.
-
For radiolabeled ligands, lyse the cells or detach the bound complex and measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis: Generate a competition curve by plotting the signal against the concentration of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay determines the inhibitory activity of peptides against the enzyme DPP-IV.
-
Reagents:
-
DPP-IV enzyme solution
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate like Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test peptides and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the test peptide at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (Gly-Pro-pNA or Gly-Pro-AMC).
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Measurement:
-
For the chromogenic substrate (Gly-Pro-pNA), measure the absorbance of the released p-nitroanilide at 405 nm.
-
For the fluorogenic substrate (Gly-Pro-AMC), measure the fluorescence of the released AMC at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: Calculate the percentage of DPP-IV inhibition for each peptide concentration compared to a control without an inhibitor. Determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activity of peptides containing 4-substituted prolines.
Caption: Experimental workflow for a solid-phase integrin binding assay.
Caption: A simplified SH3 domain-mediated signaling pathway (MAPK pathway).
Conclusion
The strategic incorporation of 4-substituted prolines into peptides offers a versatile approach to fine-tune their biological properties. As demonstrated by the provided data, these modifications can lead to significant enhancements in binding affinity, target selectivity, and metabolic stability. For instance, 4-aminoproline has been successfully utilized to create highly potent integrin antagonists, while 4-fluoroproline and 4-hydroxyproline have proven effective in modulating the stability and activity of antimicrobial and collagen-like peptides, respectively.
The choice of a specific 4-substituted proline and its stereochemistry allows for the rational design of peptidomimetics with desired conformational biases, ultimately leading to improved therapeutic potential. The experimental protocols and signaling pathway diagrams included in this guide provide a practical framework for researchers to explore and harness the potential of these powerful chemical tools in their own drug discovery and development endeavors. Further research into a broader range of 4-substitutions and their effects on diverse peptide scaffolds will undoubtedly continue to expand the utility of this approach in medicinal chemistry and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Proline Derivatives as Organocatalysts
In the landscape of asymmetric organocatalysis, L-proline has emerged as a foundational catalyst, lauded for its simplicity, availability, and ability to promote a wide range of chemical transformations.[1][2] However, the pursuit of enhanced catalytic efficiency, broader substrate scope, and milder reaction conditions has spurred the development of a diverse array of proline derivatives. This guide provides a comparative analysis of the efficacy of various proline derivatives as organocatalysts, with a focus on the well-studied asymmetric aldol reaction. Experimental data is presented to facilitate objective comparison, and a general experimental protocol is provided.
Performance Comparison in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between an aldehyde and a ketone serves as a benchmark for evaluating the performance of organocatalysts. The following table summarizes the efficacy of L-proline and several of its key derivatives in the reaction between 4-nitrobenzaldehyde and cyclohexanone, a commonly employed model system. Modifications to the proline scaffold, such as at the 4-position or the carboxylic acid moiety, have been shown to significantly impact catalytic activity and stereoselectivity.[3][4][5] For instance, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior results compared to proline itself in asymmetric Mannich, nitro-Michael, and aldol reactions.[3][6]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| L-Proline | 20 | DMSO | 24 | 97 | 99 | 99:1 (anti/syn) |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 5 | CH2Cl2 | 4 | 98 | 98 | >99:1 (anti/syn) |
| N-(Pyrrolidin-2-oyl)-benzenesulfonamide | 20 | CH2Cl2 | 72 | 95 | 96 | 95:5 (anti/syn) |
| O-TMS-diphenylprolinol | 10 | Toluene | 48 | 92 | 99 | >20:1 (syn/anti) |
| (4R)-4-Hydroxyproline | 30 | DMSO | 48 | 95 | 92 | 95:5 (anti/syn) |
Note: Data is compiled from various literature sources and reaction conditions may vary slightly. This table is intended for comparative purposes.
Key Classes of Proline Derivatives and their Characteristics
The versatility of the proline scaffold has allowed for the development of several classes of derivatives, each with distinct properties:[5]
-
4-Substituted Prolines: Derivatives such as 4-hydroxyproline can exhibit altered solubility and catalytic activity. The hydroxyl group can participate in hydrogen bonding, influencing the transition state of the reaction.[7]
-
Prolinamides and Thioamides: Modification of the carboxylic acid to an amide or thioamide can enhance catalytic activity and allow for fine-tuning of steric and electronic properties.[4]
-
Tetrazole and Sulfonamide Derivatives: Replacing the carboxylic acid with isosteric acidic groups like tetrazole or sulfonamide can lead to improved catalytic performance, often with lower catalyst loadings and in a wider range of solvents.[3][6]
-
Diarylprolinol Silyl Ethers: These bulky catalysts are highly effective in a variety of asymmetric transformations, including cycloaddition and Michael addition reactions, often providing excellent stereocontrol.[8][9][10][11][12]
Experimental Protocols
A general experimental procedure for the proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone is provided below. This protocol can be adapted for other proline derivatives, although optimization of reaction conditions may be necessary.
Materials:
-
L-Proline (or derivative)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, CH2Cl2)
-
Deuterated chloroform (for NMR analysis)
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL) at room temperature, add the proline derivative catalyst (typically 5-30 mol%).
-
Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired aldol product.
-
Determine the yield and characterize the product by NMR spectroscopy.
-
Determine the enantiomeric excess and diastereomeric ratio by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of different proline derivatives as organocatalysts in an asymmetric aldol reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Enantiomerically Pure 3-Substituted Prolines
The pyrrolidine ring, a core structure in the amino acid proline, is a prevalent motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. The introduction of substituents at the 3-position of the proline scaffold can significantly influence the molecule's conformation and biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure 3-substituted prolines is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of three prominent synthetic strategies: Palladium-Catalyzed Directed C(sp³)–H Arylation, Amino-Zinc-Ene-Enolate Cyclization, and Asymmetric 1,3-Dipolar Cycloaddition.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance metrics of the three synthetic routes, offering a quantitative comparison of their efficiency and stereoselectivity across a range of substrates.
Table 1: Palladium-Catalyzed Directed C(sp³)–H Arylation of Proline Derivatives[1][2][3]
This method achieves the direct arylation of the C-3 position of proline derivatives, offering a streamlined approach to 3-arylprolines. The reaction typically proceeds with high yields and excellent cis-diastereoselectivity.
| Entry | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Iodotoluene | 85 | >95:5 | |
| 2 | 4-Fluoroiodobenzene | 81 | >95:5 | |
| 3 | 4-Bromoiodobenzene | 75 | >95:5 | |
| 4 | 2-Iodonaphthalene | 73 | >95:5 | |
| 5 | 2-Iodothiophene | 87 | >95:5 | |
| 6 | 3-Iodopyridine | 65 | >95:5 |
Table 2: Amino-Zinc-Ene-Enolate Cyclization[4][5][6]
This intramolecular cyclization strategy provides access to cis-3-substituted prolines with high stereocontrol. The absolute configuration is determined by the chiral auxiliary employed.
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | I₂ | 85 | >98:2 | |
| 2 | PhI (Negishi Coupling) | 75 | >98:2 | |
| 3 | CuCN·2LiCl, then MeS-SMe | 70 | >98:2 | |
| 4 | NBS | 82 | >98:2 |
Table 3: Asymmetric 1,3-Dipolar Cycloaddition[7][8][9][10][11][12][13][14][15]
This powerful cycloaddition reaction allows for the construction of highly substituted pyrrolidine rings with excellent control over multiple stereocenters. A wide range of dipolarophiles and azomethine ylides can be employed.
| Entry | Dipolarophile | Azomethine Ylide Precursor | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl maleate | Glycine methyl ester | 95 | >95:5 | 98 |
| 2 | N-Phenylmaleimide | Alanine methyl ester | 92 | >95:5 | 97 |
| 3 | (E)-Chalcone | Glycine methyl ester | 85 | 90:10 | 95 |
| 4 | 1,1-Difluorostyrene | Glycine methyl ester | 96 | >20:1 | 97 |
| 5 | 3-Acryloyl-2-oxazolidinone | Sarcosine methyl ester | 88 | >95:5 | 99 |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below.
Palladium-Catalyzed Directed C(sp³)–H Arylation of an N-Protected Proline Derivative[1][2]
General Procedure: To an oven-dried screw-capped vial is added the N-protected proline amide (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and AgOAc (2.0 equiv). The vial is sealed and the mixture is stirred at 110 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired 3-arylproline derivative.
Amino-Zinc-Ene-Enolate Cyclization[6]
General Procedure: A solution of the N-homoallyl-α-amino ester (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise and the mixture is stirred for 30 minutes at -78 °C. A solution of anhydrous ZnBr₂ (1.2 equiv) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the addition of the desired electrophile (e.g., I₂, 1.5 equiv) at 0 °C. The mixture is stirred for an additional 1-2 hours, then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Asymmetric 1,3-Dipolar Cycloaddition[9][11]
General Procedure: To a solution of the α-imino ester (1.0 equiv), the dipolarophile (1.2 equiv), and the chiral ligand (e.g., a chiral phosphine or bisoxazoline, 0.1 equiv) in an anhydrous solvent (e.g., toluene or CH₂Cl₂) is added the metal catalyst (e.g., Cu(I) or Ag(I) salt, 0.1 equiv) and a base (e.g., triethylamine, 1.5 equiv) at the specified temperature (ranging from -78 °C to room temperature). The reaction is stirred until complete conversion is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine derivative.
Mandatory Visualization
The selection of an appropriate synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The following workflow diagram provides a logical guide for this decision-making process.
Caption: A decision tree for selecting a synthetic route.
Conclusion
The synthesis of enantiomerically pure 3-substituted prolines can be achieved through several powerful and stereoselective methods. The Palladium-Catalyzed Directed C(sp³)–H Arylation offers a direct and efficient route to cis-3-arylprolines. The Amino-Zinc-Ene-Enolate Cyclization provides reliable access to cis-3-alkylprolines with excellent diastereoselectivity. For the synthesis of more complex, polysubstituted prolines with control over multiple stereocenters, the Asymmetric 1,3-Dipolar Cycloaddition stands out as a highly versatile and enantioselective strategy. The choice of the optimal synthetic route will be guided by the specific structure of the target molecule and the desired stereochemical outcome. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
Performance of Chiral Amines in Asymmetric Aldol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key structural motifs in numerous pharmaceuticals and natural products. Organocatalysis, utilizing small organic molecules like chiral amines, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. This guide provides an objective comparison of the performance of various classes of chiral amines in asymmetric aldol reactions, supported by experimental data, to aid in the rational selection of catalysts for specific synthetic challenges.
Overview of Chiral Amine Catalysts
Chiral amines catalyze asymmetric aldol reactions primarily through the formation of nucleophilic enamine intermediates from ketone donors. The stereochemical outcome of the reaction is directed by the chiral environment created by the catalyst, influencing the facial selectivity of the enamine's attack on the aldehyde acceptor. The most prominent classes of chiral amine organocatalysts for this transformation include proline and its derivatives, Cinchona alkaloids, and chiral diamines.
Comparative Performance Data
The efficacy of a chiral amine catalyst in an asymmetric aldol reaction is typically evaluated based on the yield of the desired product, the diastereomeric ratio (dr), and the enantiomeric excess (ee). The following tables summarize the performance of representative chiral amines in benchmark aldol reactions.
Table 1: Proline and Proline-Derived Catalysts
Proline and its derivatives are among the most widely used and studied organocatalysts for asymmetric aldol reactions. Their ready availability, low cost, and high efficiency make them attractive choices.
| Catalyst | Ketone Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-Proline | Acetone | Isobutyraldehyde | Moderate | 96 | - | [1] |
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | 76 | - | [1] |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96 | 95:5 | [2] |
| L-Prolinamide | Acetone | 4-Nitrobenzaldehyde | 80 | 30 | - | [3] |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone | 4-Nitrobenzaldehyde | >95 | >99 | >99:1 | [4] |
Table 2: Cinchona Alkaloid-Derived Catalysts
Cinchona alkaloids, naturally occurring chiral molecules, and their derivatives have proven to be highly effective bifunctional catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.
| Catalyst | Ketone Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Quinidine-derived thiourea | Various inactivated ketones | Isatins | 18-98 | 30-97 | - | [5] |
| 9-Amino(9-deoxy)-epi-cinchonidine | Acetone | β,γ-Unsaturated α-ketoesters | Excellent | Excellent | - | [4] |
| (DHQD)2PHAL | Ethyl trifluoropyruvate | Oxindoles | High | High | High | [2] |
Table 3: Chiral Diamine Catalysts
Chiral diamines, particularly primary-secondary diamines, have emerged as a versatile class of organocatalysts. They can form enamine intermediates and their protonated forms can act as chiral Brønsted acids to activate the aldehyde.
| Catalyst | Ketone Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Phenylalanine derived primary-tertiary diamine/TfOH | Propionaldehyde | Various aldehydes | up to 97 | 87 | up to 24:1 | [6] |
| (R,R)-1,2-Diphenylethylenediamine derivative | Cyclohexanone | Nitrosobenzene | 95 | 98 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for asymmetric aldol reactions using different classes of chiral amines.
Proline-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde[8]
-
Preparation: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL).
-
Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (2.0 mL).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Cinchona Alkaloid-Catalyzed Aldol Reaction of Isatins and Ketones (General Procedure)[5]
-
Preparation: In a reaction vessel, dissolve the isatin derivative (1.0 equiv) and the cinchona alkaloid-derived catalyst (typically 10-20 mol%) in a suitable solvent (e.g., dioxane, toluene).
-
Reaction: Add the ketone (1.5-3.0 equiv) to the mixture and stir at the specified temperature (e.g., 5 °C to room temperature) for the indicated time (4-7 days).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Analysis: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.
Chiral Diamine-Catalyzed Syn-Selective Cross-Aldol Reaction[6]
-
Catalyst Preparation: Prepare the catalyst in situ by mixing the chiral primary-tertiary diamine (e.g., L-phenylalanine derived) and a Brønsted acid (e.g., TfOH) in the reaction solvent.
-
Reaction: To the catalyst solution, add the aldehyde donor (e.g., propionaldehyde) and the aldehyde acceptor.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Visualizing the Process
To better understand the experimental and logical flow of a typical asymmetric aldol reaction catalyzed by a chiral amine, the following diagrams are provided.
Caption: General experimental workflow for a chiral amine-catalyzed asymmetric aldol reaction.
Caption: Simplified catalytic cycle for a chiral amine-catalyzed asymmetric aldol reaction.
References
- 1. studylib.net [studylib.net]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural and Functional Analysis of Proline Analogs in Peptides
For Researchers, Scientists, and Drug Development Professionals
Proline and its analogs are powerful tools in peptide and protein engineering, offering unique conformational constraints that can significantly impact structure, stability, and biological function. The rigid pyrrolidine ring of proline restricts the peptide backbone, influencing cis-trans isomerization of the preceding peptide bond and promoting specific secondary structures such as β-turns and polyproline helices. The strategic incorporation of proline analogs allows for the fine-tuning of these properties, making them invaluable in the design of therapeutic peptides and peptidomimetics with enhanced potency, stability, and cell permeability.
This guide provides a comprehensive comparison of various proline analogs, summarizing key experimental data on their structural and functional effects. Detailed protocols for the essential analytical techniques are also provided to aid researchers in their own investigations.
The Influence of Proline Analogs on Peptide Conformation
The substitution of proline with its analogs can dramatically alter the local and global conformation of a peptide. A key parameter for assessing this is the equilibrium constant for trans-to-cis isomerization (Ktrans/cis) of the Xaa-Pro bond. This equilibrium is crucial as the cis and trans conformations can lead to vastly different three-dimensional structures and, consequently, different biological activities.
Impact on Cis-Trans Isomerism
The electronic and steric properties of substituents on the proline ring significantly influence the Ktrans/cis ratio. Electron-withdrawing groups, for example, can have a profound effect. The table below summarizes the Ktrans/cis values for a selection of proline analogs in a model peptide context.
| Proline Analog | Substituent at C4 | Stereochemistry | Ktrans/cis | Reference(s) |
| Proline (Pro) | H | (S) | 2.7 | [1] |
| (4R)-Hydroxyproline (Hyp) | OH | (2S, 4R) | 4.9 | [1] |
| (4S)-Hydroxyproline (hyp) | OH | (2S, 4S) | 1.5 | [1] |
| (4R)-Fluoroproline (Flp) | F | (2S, 4R) | 7.2 | [1] |
| (4S)-Fluoroproline (flp) | F | (2S, 4S) | 1.1 | [1] |
| 4,4-Difluoroproline | F, F | (S) | 10.5 | [1] |
| α-Methylproline (αMePro) | H (α-methyl) | (S) | >95 (trans) | [2] |
| N-Acetyl-5-oxo-L-proline | =O (at C5) | (S) | >98 (trans) | [3] |
Table 1: Comparison of Ktrans/cis values for various proline analogs in a model peptide. A higher Ktrans/cis value indicates a stronger preference for the trans conformation.
Effects on Secondary Structure and Stability
Proline analogs not only modulate cis-trans isomerism but also influence the propensity of a peptide to adopt specific secondary structures. For instance, analogs that favor the trans conformation often promote the formation of polyproline II (PPII) helices, which are crucial for many protein-protein interactions. The thermal stability of a peptide, often measured as its melting temperature (Tm), can also be significantly altered by the incorporation of proline analogs.
| Proline Analog | Effect on Secondary Structure | Impact on Thermal Stability (Tm) | Reference(s) |
| Proline | Can induce β-turns and PPII helices | Baseline stability | |
| Hydroxyproline (4R) | Stabilizes PPII helices and collagen triple helices | Increases Tm in collagen-like peptides | [1] |
| Fluoroproline (4R) | Strongly promotes PPII helix formation | Can significantly increase thermal stability | [1] |
| α-Methylproline | Constrains the backbone, favoring a trans-amide bond | Can enhance stability by reducing conformational flexibility | [2] |
Table 2: Qualitative summary of the effects of common proline analogs on peptide secondary structure and thermal stability.
Functional Consequences: Modulating Protein-Protein Interactions
A critical application of proline analogs is in the modulation of protein-protein interactions (PPIs). Many signaling pathways are mediated by the recognition of proline-rich motifs by specific protein domains, such as Src Homology 3 (SH3) domains. The affinity of these interactions can be finely tuned by replacing proline with its analogs.
Binding Affinity to SH3 Domains
The Grb2-Sos1 interaction is a classic example of an SH3 domain-mediated PPI that is crucial for the Ras signaling pathway. The SH3 domains of the adaptor protein Grb2 recognize proline-rich sequences on the guanine nucleotide exchange factor Sos1. The binding affinity of peptides derived from Sos1 to the Grb2 SH3 domain can be altered by the introduction of proline analogs.
| Peptide Sequence (Sos1-derived) | Proline Analog | Binding Affinity (Kd) to Grb2 N-SH3 | Reference(s) |
| VPPPVPPRRR | Proline | 12 µM | |
| VPPPVPPRRR | (4R)-Flp at P4 | Data not readily available | |
| VPPPVPPRRR | (4S)-Flp at P4 | Data not readily available |
Table 3: Binding affinities of Sos1-derived peptides to the N-terminal SH3 domain of Grb2. While specific comparative data for proline analogs in this exact context is sparse in the readily available literature, the principle of modulation is well-established. Further experimental investigation is warranted to fill these data gaps.
Experimental Protocols
To facilitate the analysis of proline analog-containing peptides, detailed protocols for key experimental techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the solution-state conformation of peptides, including the cis-trans isomer ratio of Xaa-Pro bonds.
Protocol for 1D ¹H-NMR Analysis of Cis-Trans Isomerization:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a probe capable of temperature control.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use appropriate water suppression techniques if working in D₂O.
-
-
Data Processing and Analysis:
-
Process the spectrum using standard software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the distinct sets of resonances corresponding to the cis and trans isomers. Proline α-proton (Hα) and δ-proton (Hδ) resonances are often well-resolved.
-
Integrate the corresponding peaks for the cis and trans conformers.
-
Calculate the Ktrans/cis ratio using the formula: Ktrans/cis = Integral(trans) / Integral(cis).
-
For more detailed structural information, 2D NMR experiments such as COSY, TOCSY, and NOESY/ROESY are required to assign all proton resonances and to determine through-bond and through-space connectivities, which can provide information on dihedral angles and inter-proton distances.
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution and for determining their thermal stability.
Protocol for Secondary Structure Analysis:
-
Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.
-
Record the CD spectrum of the peptide sample from 190 to 260 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectrum to estimate the secondary structure content using deconvolution software. Characteristic spectra include a minimum at ~205 nm for random coil, a minimum at ~218 nm for β-sheet, and minima at ~208 and ~222 nm for α-helix. PPII helices show a weak positive band around 228 nm and a strong negative band around 206 nm.
-
Protocol for Thermal Denaturation (Melting Temperature, Tm, Determination):
-
Sample Preparation: Prepare the peptide sample as for secondary structure analysis.
-
Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Monitor the CD signal at a single wavelength where the largest change upon unfolding is observed (e.g., 222 nm for an α-helical peptide).
-
Increase the temperature at a controlled rate (e.g., 1-2 °C/min) over a relevant range (e.g., 20-90 °C).
-
Record the CD signal as a function of temperature.
-
-
Data Processing and Analysis:
-
Plot the CD signal versus temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state.
General Workflow for Peptide Crystallography:
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity by HPLC.
-
Crystallization Screening:
-
Prepare a concentrated solution of the peptide (5-20 mg/mL).
-
Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of the components, temperature, and other parameters to obtain single, well-diffracting crystals.
-
Data Collection:
-
Cryo-protect the crystal and mount it on a goniometer.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model into the electron density map and refine it to obtain the final high-resolution structure.
-
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the structural and functional comparison of proline analogs in peptides.
The Grb2-Sos1-Ras Signaling Pathway
The following diagram illustrates the role of the Grb2-Sos1 interaction in the activation of the Ras signaling pathway, a key pathway in cell proliferation and differentiation.
This guide provides a foundational understanding of the structural and functional analysis of proline analogs in peptides. The presented data and protocols are intended to assist researchers in the rational design and evaluation of novel peptide-based therapeutics and research tools.
References
- 1. medium.com [medium.com]
- 2. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grb2 SH3 binding to peptides from Sos: evaluation of a general model for SH3-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a compound that requires careful handling due to its potential hazards.
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.
Quantitative Safety Data
While specific quantitative data for this compound is limited, the available hazard classifications provide a basis for risk assessment.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation | [1][2] |
| Eye Irritation | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Protocol
The following procedure should be followed for the disposal of this compound and its contaminated containers.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[4]
-
Segregate solid waste from liquid waste.
-
Do not mix this waste with other incompatible chemical waste streams.[5]
2. Containerization:
-
Use a dedicated, compatible, and leak-proof container for waste collection.[3][5] The container should have a secure screw-top cap.
-
Ensure the container is made of a material that will not react with the chemical.
3. Labeling:
-
Clearly label the waste container with the following information:
4. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[5][6]
-
The storage area must be well-ventilated and away from sources of ignition and incompatible materials.[3]
5. Disposal of Empty Containers:
-
An empty container that held this chemical should be treated as hazardous waste unless properly decontaminated.
-
For a container to be considered non-hazardous and disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface all chemical labels on the container before disposal.[4]
6. Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash. [3]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Spill Management
In the event of a spill:
-
For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[3]
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[3]
-
For larger spills, evacuate the area immediately and contact your institution's EHS department.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 4251853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This guide provides essential safety and logistical information for the handling and disposal of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following GHS hazard statements:
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory coat. | To prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator may be necessary.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
-
Weigh and handle the solid material in a designated area, taking care to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources.[5]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| In case of skin contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| If inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of this material through a licensed professional waste disposal service.[2]
-
Contaminated Packaging: Dispose of as unused product.[2] Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | 256487-77-1 [sigmaaldrich.com]
- 4. 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 4251853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
